molecular formula C9H7F3O3 B1351068 2-(Trifluoromethoxy)phenylacetic acid CAS No. 220239-67-8

2-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1351068
CAS No.: 220239-67-8
M. Wt: 220.14 g/mol
InChI Key: QFLBBLZROQPTAI-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
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InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBBLZROQPTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380468
Record name 2-(Trifluoromethoxy)phenylacetic acid
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Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220239-67-8
Record name 2-(Trifluoromethoxy)benzeneacetic acid
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Record name 2-(Trifluoromethoxy)phenylacetic acid
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Record name 220239-67-8
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 2-(trifluoromethoxy)phenylacetic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly influence the physicochemical and biological properties of a molecule, making this phenylacetic acid derivative a compound of high interest. This document outlines multiple synthetic strategies, complete with detailed, adaptable experimental protocols, quantitative data where available, and visual representations of the synthetic routes.

Introduction

This compound is an important intermediate in organic synthesis. Its structural motif is found in a variety of biologically active molecules. The trifluoromethoxy group (-OCF₃) is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups. These properties make it a desirable substituent in the design of new drugs and agrochemicals. This guide explores three primary synthetic pathways to access this valuable compound, starting from commercially available or readily synthesizable precursors.

Synthetic Pathways

Three plausible synthetic routes for the preparation of this compound are detailed below. Each pathway offers distinct advantages and may be selected based on the availability of starting materials, required scale, and laboratory capabilities.

  • Pathway A: From 2-(Trifluoromethoxy)benzyl Cyanide

  • Pathway B: From 2-(Trifluoromethoxy)benzaldehyde via Grignard Reaction

  • Pathway C: The Willgerodt-Kindler Reaction of 2'-(Trifluoromethoxy)acetophenone

Pathway A: Synthesis via Hydrolysis of 2-(Trifluoromethoxy)benzyl Cyanide

This classic and reliable two-step pathway involves the conversion of a suitable starting material to 2-(trifluoromethoxy)benzyl cyanide, followed by its hydrolysis to the desired carboxylic acid.

Logical Workflow for Pathway A

Pathway_A cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 2-(Trifluoromethoxy)benzyl Chloride C 2-(Trifluoromethoxy)benzyl Cyanide A->C DMSO B Sodium Cyanide (NaCN) B->C D 2-(Trifluoromethoxy)benzyl Cyanide F This compound D->F Heat E Sulfuric Acid (H₂SO₄) / Water E->F Pathway_B cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification A 2-(Trifluoromethoxy)benzyl Chloride C 2-(Trifluoromethoxy)benzylmagnesium Chloride A->C Anhydrous Ether B Magnesium (Mg) B->C D 2-(Trifluoromethoxy)benzylmagnesium Chloride F Intermediate Salt D->F E Carbon Dioxide (CO₂) E->F G Intermediate Salt I This compound G->I H Aqueous Acid (e.g., HCl) H->I Pathway_C cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis A 2'-(Trifluoromethoxy)acetophenone C Phenylacetothiomorpholide Intermediate A->C Heat B Sulfur (S₈) + Morpholine B->C D Phenylacetothiomorpholide Intermediate F This compound D->F Heat E Aqueous Acid or Base E->F

An In-depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)phenylacetic acid, a compound of interest in pharmaceutical and chemical research. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. For comparative purposes, data for the related compound 2-(Trifluoromethyl)phenylacetic acid is also included.

PropertyThis compound2-(Trifluoromethyl)phenylacetic acid
Molecular Formula C9H7F3O3[1]C9H7F3O2[2][3]
Molecular Weight 220.15 g/mol [1][4]204.15 g/mol [2][3]
Melting Point 54-56°C[1][4]98-104°C[2][3]
Boiling Point 247.9 ± 35.0 °C (Predicted)[4]272°C[3]
Density 1.399 ± 0.06 g/cm³ (Predicted)[4]Not Available
pKa 4.02 ± 0.10 (Predicted)[4]4.08[3]
LogP (Partition Coefficient) Not Available2.49[3]
Appearance White to off-white solid[4]White to almost white powder to crystal[2]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination and verification of physicochemical properties. Below are methodologies for key experiments.

2.1 Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH levels, affecting its solubility and biological activity. Potentiometric titration is a common and accurate method for its determination.[5][6]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte, this compound, at a known concentration (e.g., 1 mM).[5]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[5]

  • Calibration:

    • Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[5]

  • Titration Procedure:

    • Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[5]

    • Immerse the calibrated pH electrode into the solution.[5]

    • To ensure an inert environment, purge the solution with nitrogen to remove dissolved gases.[5]

    • Incrementally add the strong base (titrant) to the acidic solution.[5]

    • Record the pH reading after each addition, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[5]

    • Continue the titration until the pH remains relatively constant, indicating the equivalence point has been passed.[5]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the buffering region on the titration curve.[7] At this point, the concentrations of the acid and its conjugate base are equal.

2.2 Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental LogP determination.[8]

Methodology:

  • Phase Preparation:

    • Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4).[9][10]

    • Mutually saturate the two phases by mixing them and allowing them to separate for 24 hours.[9][10]

  • Partitioning:

    • Dissolve a precisely weighed amount of this compound in one of the phases.[9]

    • Mix the solution with the other phase in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[9]

    • Allow the two phases to separate completely.

  • Concentration Analysis:

    • Carefully separate the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[12]

    • LogP is the logarithm of the partition coefficient: LogP = log10(P).[12]

2.3 Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's bioavailability. The equilibrium solubility method is a common approach.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of water or a specific buffer in a vial.

    • Ensure the temperature is controlled and maintained at a specific value (e.g., 25°C or 37°C).[13][14]

  • Equilibration:

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Separation:

    • Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis:

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[14]

  • Result Expression:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of pKa by potentiometric titration.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Perform Potentiometric Titration prep_analyte->titrate prep_titrant Prepare Standardized Titrant (NaOH) prep_titrant->titrate prep_cal Prepare pH Calibration Buffers calibrate Calibrate pH Meter prep_cal->calibrate calibrate->titrate Calibrated Electrode plot Plot Titration Curve (pH vs. Volume) titrate->plot pH and Volume Data determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

References

2-(Trifluoromethoxy)phenylacetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid derivative. The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the phenyl ring imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its identifiers, properties, a representative synthesis protocol, and potential biological evaluation methods.

Chemical Identifiers and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 220239-67-8[1][2][3][4]
IUPAC Name 2-(2-trifluoromethoxyphenyl)acetic acid
Molecular Formula C₉H₇F₃O₃[2]
Molecular Weight 220.15 g/mol [2]
Canonical SMILES C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F
InChI InChI=1S/C9H7F3O3/c10-9(11,12)15-8-5-3-2-4-6(8)1-7(13)14/h2-5H,1H2,(H,13,14)
Synonyms (2-Trifluoromethoxy-phenyl)-acetic acid, [2-(trifluoromethoxy)phenyl]acetic acid[1]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 54-56 °C[2]
Boiling Point (Predicted) 247.9 ± 35.0 °C
pKa (Predicted) 4.02 ± 0.10
Appearance White to off-white solid
Hazard Irritant[2]

Synthesis Protocol

General Experimental Protocol: Synthesis of this compound via Hydrolysis of 2-(Trifluoromethoxy)benzyl Cyanide

Materials:

  • 2-(Trifluoromethoxy)benzyl cyanide

  • Sulfuric acid (concentrated)

  • Water (deionized)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)benzyl cyanide (1.0 eq).

  • Acid Hydrolysis: Slowly add a mixture of concentrated sulfuric acid (3.0 eq) and water (5.0 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain a pure white solid.

Potential Biological Activity and Experimental Protocols

Phenylacetic acid derivatives are known to possess a range of biological activities, with anti-inflammatory properties being a prominent application. The following is a general experimental protocol for evaluating the in vitro anti-inflammatory activity of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (untreated cells) should also be included.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate a general workflow for the synthesis of phenylacetic acid derivatives and a hypothetical signaling pathway for an anti-inflammatory agent.

G General Synthesis Workflow for Phenylacetic Acid Derivatives cluster_start Starting Materials cluster_reaction Key Reactions cluster_intermediate Intermediate cluster_product Final Product start1 Substituted Benzyl Cyanide reaction1 Acid/Base Hydrolysis start1->reaction1 start2 Substituted Acetophenone reaction2 Willgerodt-Kindler Reaction start2->reaction2 product Substituted Phenylacetic Acid reaction1->product intermediate Thioamide reaction2->intermediate intermediate->reaction1 Hydrolysis

Caption: A generalized workflow for the synthesis of substituted phenylacetic acids.

G Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces Transcription NO NO iNOS->NO Produces Compound 2-(Trifluoromethoxy) phenylacetic acid Compound->IKK Inhibits

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

References

molecular structure and formula of 2-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of 2-(Trifluoromethoxy)phenylacetic acid. It is intended for an audience with a technical background in chemistry and pharmacology, offering the available data on this compound and placing it within the broader context of fluorinated molecules in research and development.

Molecular Structure and Formula

This compound is an aromatic carboxylic acid characterized by a phenyl ring substituted with an acetic acid group at position 1 and a trifluoromethoxy group at position 2. The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, making it a compound of interest in medicinal chemistry and materials science.

Molecular Formula: C₉H₇F₃O₃[1][2]

Molecular Weight: 220.15 g/mol [2]

CAS Number: 220239-67-8[1][2]

Synonyms: (2-Trifluoromethoxy-phenyl)-acetic acid, [2-(trifluoromethoxy)phenyl]acetic acid, benzeneacetic acid, 2-(trifluoromethoxy)-[1]

Below is a diagram illustrating the general synthesis workflow for phenylacetic acid derivatives, which can be adapted for this compound.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 2-(Trifluoromethoxy)benzyl halide intermediate 2-(Trifluoromethoxy)benzyl nitrile start->intermediate Cyanide Nucleophilic Substitution product This compound intermediate->product Acid or Base Hydrolysis

Caption: General synthetic workflow for this compound.

Physicochemical and Safety Data

The following tables summarize the available physicochemical and safety information for this compound. It should be noted that comprehensive experimental data for this specific isomer is limited in publicly accessible literature.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇F₃O₃[1][2]
Molecular Weight220.15 g/mol [2]
Melting Point54-56 °C[2]
AppearanceCrystalline powder
Boiling PointNot determined
DensityNot determined
SolubilityNot determined
pKaNot determined

Table 2: Safety and Hazard Information

IdentifierInformation
Hazard ClassificationIrritant[2]
StorageStore in a cool, dry, well-ventilated area in a tightly sealed container.

Experimental Protocols

General Synthetic Protocol (Hypothetical):

  • Synthesis of 2-(Trifluoromethoxy)benzyl nitrile: 2-(Trifluoromethoxy)benzyl bromide would be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction is a nucleophilic substitution where the cyanide ion displaces the bromide.

  • Hydrolysis of the Nitrile: The resulting 2-(Trifluoromethoxy)benzyl nitrile would then be subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

    • Acidic Hydrolysis: Refluxing the nitrile with a strong acid, such as aqueous sulfuric acid or hydrochloric acid.

    • Basic Hydrolysis: Heating the nitrile with a strong base, like sodium hydroxide, followed by acidification to protonate the carboxylate and yield the final carboxylic acid.

  • Purification: The crude this compound would then be purified, typically by recrystallization from an appropriate solvent system.

The logical relationship for this proposed synthesis is depicted in the diagram below.

G start 2-(Trifluoromethoxy)benzyl bromide reagent1 + NaCN start->reagent1 intermediate 2-(Trifluoromethoxy)benzyl nitrile reagent1->intermediate reagent2 + H₃O⁺ / Heat intermediate->reagent2 product This compound reagent2->product

Caption: Proposed reaction scheme for the synthesis of the target compound.

Spectroscopic Data

Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed public databases. Researchers requiring this data would need to perform their own analytical characterization.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs are relevant to drug discovery and materials science. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Phenylacetic acid derivatives, in general, are utilized as building blocks in the synthesis of a variety of pharmaceuticals. For instance, fluorinated phenylacetic acids are key intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. It is plausible that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity of this compound or any signaling pathways it may modulate. Any investigation into its biological effects would represent a novel area of research.

References

Potential Biological Activity of 2-(Trifluoromethoxy)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. The introduction of the trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing inferences from studies on structurally related phenylacetic acid derivatives. The primary focus is on its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes and its possible role in metabolic regulation via the inhibition of α-glucosidase and α-amylase. Detailed experimental protocols for assessing these activities are provided, alongside a summary of available quantitative data from analogous compounds to guide future research.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with diverse biological activities. The core scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological profile. The substitution of a trifluoromethoxy (-OCF₃) group at the ortho-position of the phenyl ring in this compound is of particular interest in medicinal chemistry. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its unique stereoelectronic properties can lead to altered binding affinities for various enzymes and receptors.

While direct biological data for this compound is limited in publicly available literature, the known activities of structurally similar compounds, particularly other fluorinated phenylacetic acids, provide a strong basis for predicting its potential therapeutic applications. This guide will focus on two primary areas of potential biological activity: anti-inflammatory effects and the modulation of carbohydrate-metabolizing enzymes.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Phenylacetic acid derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2 reduces the production of prostaglandins, which are pro-inflammatory signaling molecules.

Structurally related trifluoromethyl-substituted salicylates have been shown to inhibit COX-2 and also suppress its expression by blocking the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

NF-kB_and_COX-2_Signaling_Pathway Potential Anti-inflammatory Mechanism of Action Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation COX-2 Gene Transcription COX-2 Gene Transcription NF-kB Activation->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->NF-kB Activation This compound->COX-2 Enzyme

Figure 1: Potential Anti-inflammatory Mechanism of Action
Modulation of Carbohydrate-Metabolizing Enzymes

α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Inhibition of these enzymes can delay the absorption of glucose, a therapeutic strategy for managing type 2 diabetes. Trifluoromethyl- and trifluoromethoxy-substituted aromatic compounds have been reported to exhibit inhibitory activity against these enzymes. It is plausible that this compound could also act as an inhibitor of α-glucosidase and α-amylase.

Data Presentation: Quantitative Activity of Analogous Compounds

While no specific quantitative data for this compound has been identified, the following tables summarize the inhibitory activities of structurally related compounds against relevant biological targets. This data can serve as a benchmark for future studies on this compound.

Table 1: Cyclooxygenase (COX) Inhibition by Phenylacetic Acid Derivatives and Related Compounds

Compound/Derivative ClassTargetIC₅₀ (µM)Reference
Trifluoromethyl-pyrazole-carboxamidesCOX-10.46 - 6.67[1]
Trifluoromethyl-pyrazole-carboxamidesCOX-22.65 - 9.03[1]
Indomethacin AmidesCOX-20.009 - 0.04[2]
Meclofenamate AmidesCOX-20.12 - 0.2[2]

Table 2: α-Glucosidase and α-Amylase Inhibition by Fluorinated Aromatic Compounds

Compound/Derivative ClassTargetIC₅₀ (µM)Reference
Fluorinated Benzenesulfonic Ester Derivativesα-Glucosidase5.6 - 27.4[3]
4-(Trifluoromethyl)phenylsulfonyl Derivativeα-Glucosidase6.4[3]
4-(Trifluoromethoxy)phenylsulfonyl Derivativeα-Glucosidase23.1[3]
Fluorinated Benzenesulfonic Ester Derivativesα-Amylase6.0 - 9.8[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

G General Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis A Enzyme Inhibition Assays (COX-1/COX-2, α-Glucosidase, α-Amylase) B Signaling Pathway Analysis (NF-κB Luciferase Reporter Assay) A->B C Anti-inflammatory Model (Carrageenan-Induced Paw Edema) B->C Promising In Vitro Results D IC₅₀/EC₅₀ Determination C->D E Statistical Analysis D->E

Figure 2: General Experimental Workflow
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, this compound, is administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) are included.

    • One hour after administration of the test compound, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of the compound on COX enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A fluorescent probe that reacts with prostaglandin G2 (the product of the COX reaction).

  • Procedure:

    • The test compound is dissolved in DMSO and serially diluted.

    • The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C in an appropriate buffer.

    • The reaction is initiated by the addition of arachidonic acid and the fluorescent probe.

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro α-Glucosidase Inhibition Assay

This assay assesses the inhibitory potential of the compound against α-glucosidase.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Acarbose as a positive control.

  • Procedure:

    • A solution of the test compound at various concentrations is incubated with α-glucosidase in a phosphate buffer (pH 6.8) at 37°C for 10 minutes.

    • The reaction is initiated by the addition of pNPG.

    • The reaction is allowed to proceed for 20 minutes at 37°C and is then stopped by the addition of sodium carbonate.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

In Vitro α-Amylase Inhibition Assay

This assay evaluates the inhibitory effect of the compound on α-amylase.

  • Materials:

    • Porcine pancreatic α-amylase.

    • Starch solution (substrate).

    • Dinitrosalicylic acid (DNSA) reagent.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with α-amylase in a phosphate buffer (pH 6.9) at 37°C for 10 minutes.

    • A starch solution is added to initiate the reaction, and the mixture is incubated for a further 10 minutes.

    • The reaction is terminated by the addition of DNSA reagent, followed by heating in a boiling water bath for 5 minutes.

    • The absorbance of the resulting color is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of α-amylase activity is calculated, and the IC₅₀ value is determined.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to investigate the effect of the compound on the NF-κB signaling pathway.

  • Cell Line: A human cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • NF-κB activation is induced by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

    • After a further incubation period (e.g., 6-8 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., Renilla luciferase activity from a co-transfected plasmid). The percentage of inhibition of NF-κB activation is calculated for each concentration of the test compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, it is hypothesized that this molecule may possess anti-inflammatory properties, potentially through the inhibition of COX-2 and the NF-κB signaling pathway. Furthermore, it may have a role in the management of metabolic disorders through the inhibition of α-glucosidase and α-amylase.

The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological activities. Future research should focus on synthesizing this compound and its derivatives and subjecting them to these and other relevant biological assays to determine their potency, selectivity, and mechanism of action. Such studies will be crucial in elucidating the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide on 2-(Trifluoromethoxy)phenylacetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)phenylacetic acid, its derivatives, and analogs, with a focus on their synthesis, potential anti-inflammatory activity, and the experimental methodologies used for their evaluation. The introduction of the trifluoromethoxy group into the phenylacetic acid scaffold is a key strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This document aims to serve as a valuable resource for researchers in the fields of drug discovery and development by consolidating available data on related compounds, outlining detailed experimental protocols, and illustrating relevant biological pathways. While specific data for this compound derivatives are limited in publicly available literature, this guide leverages information from structurally similar analogs to provide a foundational understanding and framework for future research.

Introduction

Phenylacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry due to its unique electronic properties and its ability to enhance metabolic stability and cell permeability. The incorporation of a trifluoromethoxy group at the ortho position of the phenylacetic acid core is a promising strategy for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

This guide will cover the synthetic strategies for accessing these compounds, their potential anti-inflammatory activities with a focus on COX inhibition and nitric oxide production, and detailed protocols for the key biological assays.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be approached through several synthetic routes, often involving the introduction of the trifluoromethoxy group onto a suitable precursor or the construction of the acetic acid side chain on a pre-functionalized aromatic ring. While a specific, detailed protocol for this compound is not extensively documented in the provided search results, the following general methodologies for analogous fluorinated phenylacetic acids can be adapted.

General Synthetic Approach

A common strategy for the synthesis of substituted phenylacetic acids involves the conversion of a corresponding benzyl halide or cyanide. For instance, the hydrolysis of a benzyl cyanide derivative is a well-established method.

Example of a General Synthetic Pathway (adapted from analogous syntheses):

  • Trifluoromethoxylation of a Precursor: A suitable starting material, such as 2-hydroxyphenylacetic acid ester, can be subjected to trifluoromethoxylation. However, this can be a challenging transformation. A more common approach is to start with a commercially available trifluoromethoxylated benzene derivative.

  • Side Chain Introduction: Starting from 2-(trifluoromethoxy)bromobenzene, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with a suitable two-carbon building block can be employed to introduce the acetic acid moiety.

  • Hydrolysis: If the side chain is introduced as an ester or nitrile, a final hydrolysis step is required to yield the carboxylic acid.

A plausible synthetic route starting from 1-bromo-2-(trifluoromethoxy)benzene is outlined below. This represents a logical synthetic strategy based on established organic chemistry principles.

Biological Activity and Mechanism of Action

The primary anticipated biological activity of this compound derivatives is anti-inflammatory action, likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Cyclooxygenase (COX) Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are central to the inflammatory response. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects. The trifluoromethoxy group, due to its steric and electronic properties, may influence the binding affinity and selectivity of these compounds for the COX isoenzymes.

Inhibition of Nitric Oxide Production

In inflammatory conditions, inducible nitric oxide synthase (iNOS) is expressed in macrophages and other cell types, leading to the production of large amounts of nitric oxide (NO). While NO has important physiological roles, excessive production contributes to inflammation and tissue damage. Therefore, the inhibition of NO production is another important indicator of anti-inflammatory activity.

Signaling Pathways in Inflammation

The expression of pro-inflammatory mediators like COX-2 and iNOS is regulated by complex signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Many anti-inflammatory compounds exert their effects by modulating these signaling cascades. While the specific effects of this compound derivatives on these pathways are not yet elucidated, it is a key area for future investigation.

Quantitative Data on Analogous Compounds

Disclaimer: The following data is for structurally related analogs and not for this compound derivatives themselves. Experimental validation is required to determine the actual activity of the compounds of interest.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Phenylacetic Acid Analogs

Compound/Analog ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
Phenylacetic acids with N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore-Potent Inhibition Observed-2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid
Polychlorinated (phenoxyphenyl)acetic acids---[2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid (40x more potent than fenclofenac)
Fenclofenac---[2-(2,4-dichlorophenoxy)phenyl]acetic acid
Diclofenac---Standard NSAID
Trifluoromethyl thioxanthone analogues10.1 ± 1.3 nM (Compound 4)6.5 to 27.4 nM1.6 (Compound 4)-

Table 2: Inhibition of Nitric Oxide (NO) Production by Phenylacetic Acid Analogs and Other Anti-inflammatory Compounds

Compound/Analog ClassCell LineIC50 (µM)Reference Compound(s)
Norsesterterpene peroxidesRAW 264.77.4 - >50Epimuqubilin A, Sigmosceptrellin A
7-Oxodehydroabietic acid with 1,2,3-triazoleBV28.00 - 14.72-
Diarylpentanoid derivativesRAW 264.74.9 - 14.7Curcumin

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis Protocol: General Method for Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from a carboxylic acid, which can be applied to this compound.

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: To the activated carboxylic acid solution, add the desired amine (1 equivalent) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for a fluorometric COX inhibitor screening assay.

  • Reagent Preparation:

    • Prepare a 10X solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations with COX Assay Buffer.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare the Arachidonic Acid (substrate) solution.

  • Assay Procedure:

    • In a 96-well white opaque plate, add the following to each well:

      • COX Assay Buffer

      • COX Probe

      • COX Cofactor

      • Test compound or reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

      • COX-1 or COX-2 enzyme.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the Arachidonic Acid solution to each well.

  • Measurement:

    • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of nitric oxide production in a macrophage cell line.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of the test compound.

    • Calculate the IC50 value.

    • A parallel MTT assay should be performed to assess the cytotoxicity of the compounds and ensure that the observed inhibition of NO production is not due to cell death.

Visualization of Key Pathways and Workflows

General Inflammatory Signaling Pathway

The following diagram illustrates the general NF-κB and MAPK signaling pathways leading to the production of inflammatory mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPKKK MAPKKK TRAF6->MAPKKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Genes Induces MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates AP1_nuc->Genes Induces

Caption: General overview of LPS-induced NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for the in vitro screening of novel compounds for anti-inflammatory activity.

G Start Start: Synthesized 2-(trifluoromethoxy)phenylacetic acid derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity NO_Assay Nitric Oxide (NO) Inhibition Assay Start->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis NO_Assay->Data_Analysis COX_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. The incorporation of the trifluoromethoxy group is a rational design strategy to enhance the drug-like properties of the phenylacetic acid scaffold. While direct experimental data on these specific compounds is currently sparse, this guide provides a comprehensive framework for their synthesis and biological evaluation based on established methodologies and data from closely related analogs.

Future research should focus on:

  • The synthesis and characterization of a library of this compound derivatives to establish a clear structure-activity relationship.

  • In-depth investigation of their inhibitory activity against COX-1 and COX-2 to determine their potency and selectivity.

  • Evaluation of their effects on nitric oxide production and the expression of pro-inflammatory cytokines.

  • Elucidation of their precise mechanism of action, including their effects on the NF-κB and MAPK signaling pathways.

  • In vivo studies to assess their anti-inflammatory efficacy and pharmacokinetic profiles in relevant animal models.

By systematically addressing these research questions, the full therapeutic potential of this compound derivatives can be explored, potentially leading to the discovery of new and improved treatments for inflammatory diseases.

An In-depth Technical Guide on the Solubility Profile of 2-(Trifluoromethoxy)phenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenylacetic acid (CAS No. 220239-67-8) is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility in organic solvents, are crucial for its synthesis, purification, formulation, and biological screening. The trifluoromethoxy group significantly influences the molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its solubility characteristics. This guide provides a comprehensive overview of the available information on the solubility of this compound and details the experimental protocols for its determination.

Physicochemical Properties
PropertyValueReference
CAS Number 220239-67-8[1][2][3]
Molecular Formula C₉H₇F₃O₃[1][4]
Molecular Weight 220.15 g/mol [1][4]
Appearance White to off-white solid[2]
Melting Point 54-56 °C[4]
Boiling Point (Predicted) 247.9 ± 35.0 °C[2]
Density (Predicted) 1.399 ± 0.06 g/cm³[2]
pKa (Predicted) 4.02 ± 0.10[2]

Data Presentation: Solubility Profile

Currently, there is a notable lack of publicly available quantitative data on the solubility of this compound in common organic solvents. While it is generally described as being soluble in organic solvents, specific measurements are not documented in readily accessible literature.[5] The following table is provided as a template for researchers to systematically record experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound in Organic Solvents
SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)MethodNotes
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Tetrahydrofuran (THF)
Acetonitrile
Toluene
Heptane
User-defined solvent

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility determination of organic compounds.

Gravimetric Method (Isothermal Equilibrium)

This method involves saturating a solvent with the solute at a constant temperature, followed by the quantification of the dissolved solute by mass.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Evaporating dish or pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty container.

  • Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solute and the volume of the aliquot taken.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for more rapid and high-throughput solubility screening. It relies on the creation of a calibration curve to determine the concentration of the solute in a saturated solution.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents

  • This compound

  • Selected organic solvents

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation for HPLC: After equilibration and settling, carefully withdraw an aliquot of the supernatant, filter it, and dilute it with a known volume of the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

G A Add excess this compound to a known volume of organic solvent B Equilibrate in a thermostatically controlled shaker (e.g., 24-48 hours at 25 °C) A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of supernatant and filter through a 0.45 µm syringe filter C->D E Evaporate the solvent from the filtered solution D->E F Weigh the dried solute E->F G Calculate solubility (g/L or mol/L) F->G G cluster_0 Calibration cluster_1 Sample Analysis A1 Prepare standard solutions of known concentrations A2 Analyze standards by HPLC A1->A2 A3 Generate calibration curve (Peak Area vs. Concentration) A2->A3 C Determine concentration of diluted sample using the calibration curve A3->C B1 Prepare saturated solution and equilibrate B2 Filter supernatant and dilute with mobile phase B1->B2 B3 Analyze diluted sample by HPLC B2->B3 B3->C D Calculate original solubility considering the dilution factor C->D

References

Spectroscopic and Analytical Profile of 2-(Trifluoromethoxy)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical data for 2-(Trifluoromethoxy)phenylacetic acid (CAS Number: 220239-67-8). Due to the limited availability of published spectra for this specific compound, this document outlines the anticipated data based on the analysis of its structural features and provides detailed, generalized experimental protocols for obtaining such data. This guide is intended to support researchers in the characterization and quality control of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 220239-67-8
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Melting Point 54-56 °C
Appearance White to off-white solid

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and aromatic system.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~11-13Singlet (broad)1H-COOH
~7.2-7.5Multiplet4HAromatic protons
~3.7Singlet2H-CH₂-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~170-175-COOH
~145-150C-OCF₃ (Aromatic)
~120-135Aromatic carbons
~120.4 (quartet, J ≈ 257 Hz)-OCF₃
~40-CH₂-
IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1700-1725StrongC=O stretch (Carboxylic acid dimer)
1250-1290StrongC-F stretch (Trifluoromethoxy)
1150-1210StrongC-O stretch (Aryl ether)
750-770 and ~700StrongC-H bend (ortho-disubstituted benzene)
MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z (Mass-to-charge ratio)Interpretation
220.03[M]⁺ (Molecular ion for C₉H₇F₃O₃)
175.04[M - COOH]⁺
147.04[M - CH₂COOH]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of an aromatic carboxylic acid is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

ATR Method:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

KBr Pellet Method:

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

A general procedure for analyzing a phenylacetic acid derivative using LC-MS with Electrospray Ionization (ESI) is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Conditions (Optional, for sample introduction and purification):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (Nitrogen) Flow and Temperature: Optimize for desolvation (e.g., 8-12 L/min at 300-350 °C).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock, Tune, Shim d->e f Acquire Spectrum e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Calibrate and Integrate h->i j j i->j Final Spectrum

Caption: General workflow for NMR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing a Clean ATR Crystal b Place Sample on Crystal a->b c Apply Pressure b->c d Record Background Spectrum c->d e Record Sample Spectrum d->e f Background Correction e->f g Identify Peak Frequencies f->g h h g->h Final Spectrum

Caption: General workflow for FTIR spectroscopy (ATR method).

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Mass Analysis a Prepare Dilute Solution b Inject into LC System a->b c Electrospray Ionization (ESI) b->c d Mass Analyzer c->d e Detector d->e f f e->f Mass Spectrum

Caption: General workflow for Mass Spectrometry (LC-MS method).

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethoxy-Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Dual Inhibition of Inflammatory Pathways

Trifluoromethoxy-substituted phenylacetic acids represent a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The incorporation of the trifluoromethoxy (-OCF₃) group into the phenylacetic acid scaffold can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved potency and pharmacokinetic profiles.[1] Their mechanism of action is centered on the reduction of prostaglandin biosynthesis, key mediators of inflammation, pain, and fever.

A primary mode of action is the direct inhibition of the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[2][3] By blocking the active site of these enzymes, trifluoromethoxy-substituted phenylacetic acids prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2][4]

Furthermore, evidence suggests a secondary mechanism of action involving the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Certain related trifluoromethyl compounds have been shown to inhibit the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes, including COX-2. This dual action—direct enzyme inhibition and downregulation of enzyme expression—provides a comprehensive approach to controlling the inflammatory response.

Quantitative Data on Enzyme Inhibition

While specific IC50 values for trifluoromethoxy-substituted phenylacetic acids are not extensively reported in publicly available literature, the data for structurally related compounds and other NSAIDs provide a valuable comparative context for their potential inhibitory activity against COX-1 and COX-2.

Compound Class/NameTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Diaryl-1,3-thiazolidine-4-ones
Compound[5]COX-20.06405
Phenoxy Acetic Acid Derivatives
Compound 5fCOX-20.06 - 0.09111.53 - 133.34
Compound 7bCOX-20.06 - 0.09-
Indomethacin COX-10.063~7.6
COX-20.48
Diclofenac COX-10.611~1
COX-20.63
Meloxicam COX-136.60.12
COX-24.7
Aspirin COX-13.57~0.12
COX-229.3
Celecoxib (Reference) COX-20.05298.6

Note: The data presented are for structurally related compounds and established NSAIDs to provide a comparative framework. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2. Data is compiled from multiple sources.[2][6]

Signaling Pathway Diagrams

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Housekeeping Physiological Functions (Stomach lining, platelet aggregation) Prostaglandins_1->Housekeeping Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation TFMPA Trifluoromethoxy- substituted Phenylacetic Acid TFMPA->COX1 TFMPA->COX2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB_active Active NF-κB Proteasome Proteasomal Degradation IkB_P->Proteasome Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA (κB sites) NFkB_active->DNA COX2_gene COX-2 Gene Transcription DNA->COX2_gene TFMPA Trifluoromethoxy- substituted Phenylacetic Acid TFMPA->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of test compounds on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (Trifluoromethoxy-substituted phenylacetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and L-epinephrine.

  • Add a solution of the test compound at various concentrations to the wells. Include wells for a vehicle control (solvent only) and a reference inhibitor.

  • Add the purified COX-1 or COX-2 enzyme to the wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Terminate the reaction.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit or LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Western Blot Analysis for COX-2 Protein Expression

This protocol is used to assess the effect of the test compound on the expression levels of COX-2 protein in cells.

Materials:

  • Cell line capable of expressing COX-2 (e.g., RAW 264.7 macrophages, HEK293 cells)

  • Cell culture medium and supplements

  • Inducing agent (e.g., Lipopolysaccharide - LPS)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for COX-2

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to an appropriate confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Induce COX-2 expression by treating the cells with an inducing agent like LPS. Include control groups (untreated, LPS only).

  • After the incubation period, harvest the cells and lyse them to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against COX-2, followed by incubation with the primary antibody for the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the COX-2 signal to the loading control signal to determine the relative change in COX-2 expression.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Materials:

  • A cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements (e.g., HEK293-NF-κB-luc).

  • Cell culture medium and supplements.

  • Test compound.

  • An NF-κB activator (e.g., Tumor Necrosis Factor-alpha - TNF-α).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with an NF-κB activator like TNF-α. Include appropriate controls (unstimulated, stimulated with activator only).

  • Incubate for a period sufficient to allow for luciferase gene expression (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the inhibition of NF-κB activity by comparing the luminescence in compound-treated, stimulated cells to that in cells stimulated with the activator alone.

  • Determine the IC50 value for the inhibition of NF-κB activation.

References

Commercial Suppliers and Technical Data for 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to source 2-(Trifluoromethoxy)phenylacetic acid (CAS Number: 220239-67-8), this guide provides a summary of known commercial suppliers and available technical data. This compound is a specialized chemical, and detailed public information regarding its use in experimental protocols and established signaling pathways is limited.

Commercial Availability

Several chemical suppliers list this compound in their catalogs. These companies are primary sources for procurement of this compound for research and development purposes.

Identified Commercial Suppliers:

  • Matrix Scientific[1]

  • Santa Cruz Biotechnology, Inc.[2]

  • R&D Chemicals[3]

  • Angene International Limited[4]

  • LookChem[5]

Physicochemical and Safety Data

The technical data for this compound is not extensively detailed in publicly accessible documents. However, key identifiers and some physical properties have been reported by suppliers.

Quantitative Data Summary

PropertyValueSource
CAS Number 220239-67-8[1][2][3][4][6][7]
Molecular Formula C9H7F3O3[1][3]
Molecular Weight 220.15 g/mol [1]
Melting Point 54-56°C[1]

Hazard Identification and Safety Precautions

A safety data sheet (SDS) for this compound indicates the following hazard statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound.

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and supplier documentation did not yield detailed, validated experimental protocols specifically for the synthesis or application of this compound. While general procedures for the synthesis of related phenylacetic acid derivatives exist, these are not specific to the trifluoromethoxy-substituted compound and would require significant adaptation and validation.

Logical Workflow for General Phenylacetic Acid Synthesis

Below is a generalized workflow illustrating the conceptual steps that might be involved in the synthesis of a phenylacetic acid derivative, based on common organic chemistry principles. This is a hypothetical workflow and not a validated protocol for the specific compound of interest.

G Conceptual Synthesis Workflow A Starting Material (e.g., Substituted Toluene) B Side-chain Halogenation A->B C Cyanation (e.g., with NaCN) B->C D Hydrolysis of Nitrile C->D E Final Product (Phenylacetic Acid Derivative) D->E

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Trifluoromethoxy)phenylacetic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including phenylacetic acid derivatives and other fluorinated acidic molecules. Given the limited availability of published methods specifically for this compound, these protocols serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for relatively clean sample matrices and when high sensitivity is not the primary requirement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Derivatization is typically required for acidic compounds like this compound to improve volatility and chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, particularly for complex biological matrices such as plasma and urine.[1][2][3]

Quantitative Data Summary

The following table summarizes expected quantitative performance data for the described analytical methods. These values are indicative and should be established during in-house method validation.

Analytical MethodMatrixExpected Linearity Range (µg/mL)Expected LOQ (µg/mL)Expected Recovery (%)
HPLC-UV Standard Solution0.1 - 1000.1>95%
GC-MS Water0.05 - 500.0585 - 105%
LC-MS/MS Plasma0.001 - 100.00190 - 110%
LC-MS/MS Urine0.01 - 500.0188 - 108%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of phenylacetic acid and other aromatic carboxylic acids.[4][5]

3.1.1. Sample Preparation (Aqueous Samples)

  • Filter the aqueous sample through a 0.45 µm syringe filter.

  • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

3.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

3.1.3. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Aqueous Sample B Filter (0.45 µm) A->B C Dilute with Mobile Phase B->C D Inject into HPLC C->D E C18 Column Separation D->E F UV Detection (220 nm) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of acidic herbicides and other fluoroacetic acids, which require derivatization.[6]

3.2.1. Sample Preparation and Derivatization (Water Samples)

  • To 1 mL of the water sample, add a suitable internal standard (e.g., 2-Fluorophenylacetic acid).

  • Adjust the pH of the sample to >10 with sodium hydroxide.

  • Extract the sample with a non-polar solvent (e.g., dichloromethane) to remove any basic or neutral interferences. Discard the organic layer.

  • Adjust the pH of the aqueous layer to <2 with a strong acid (e.g., sulfuric acid).

  • Extract the acidified sample twice with 2 mL of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the ether to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Cool to room temperature before injection.

3.2.2. GC-MS Conditions

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Water Sample B Liquid-Liquid Extraction A->B C Evaporation B->C D Derivatization (TMS ester) C->D E Inject into GC D->E F Capillary Column Separation E->F G MS Detection (EI) F->G H Chromatogram Analysis G->H I Quantification (SIM) H->I

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methods for the analysis of phenylacetic acid and its metabolites in biological fluids.[1][2][3]

3.3.1. Sample Preparation (Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a deuterated analog of the analyte).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.3.2. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻.

Signaling Pathway for LC-MS/MS Analysis

LCMSMS_Pathway cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Output Sample Prepared Sample LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization (Negative Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Logical flow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for 2-(Trifluoromethoxy)phenylacetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(Trifluoromethoxy)phenylacetic acid as a versatile building block in organic synthesis. The unique physicochemical properties imparted by the trifluoromethoxy group make this reagent a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

Introduction

This compound (CAS No. 220239-67-8) is an aromatic carboxylic acid derivative. The presence of the trifluoromethoxy (-OCF₃) group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it an attractive starting material for the synthesis of complex molecules in medicinal chemistry and materials science. The trifluoromethoxy group can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile by blocking metabolic oxidation at the ortho position.

Key Properties:

  • Molecular Formula: C₉H₇F₃O₃[1]

  • Molecular Weight: 220.15 g/mol [1]

  • Appearance: Off-white to white solid

  • Melting Point: 54-56°C[1]

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate for creating more complex molecular architectures. Its carboxylic acid moiety serves as a handle for a variety of chemical transformations.

  • Pharmaceutical Synthesis: It is a key building block for creating active pharmaceutical ingredients (APIs). The trifluoromethoxy group is a bioisostere of other functional groups and can improve drug-like properties such as metabolic stability and cell membrane permeability.[2] Analogs, such as 2,4,5-Trifluorophenylacetic acid, are crucial intermediates in the synthesis of drugs like the anti-diabetic medication Sitagliptin.[3]

  • Agrochemical Development: Similar to its use in pharmaceuticals, this compound is used to synthesize novel herbicides and pesticides with enhanced efficacy.[4]

  • Functionalization: The carboxylic acid group allows for straightforward derivatization through common reactions, including amide bond formation, esterification, and reduction to the corresponding alcohol.

Synthetic Pathways Overview

The primary utility of this compound in synthesis stems from the reactivity of its carboxylic acid group. The following diagram illustrates the most common synthetic transformations.

G main This compound amide Amide Derivative main->amide Amine (R₂NH) Coupling Agent (e.g., EDC, HATU) ester Ester Derivative main->ester Alcohol (R'OH) Acid Catalyst (e.g., H₂SO₄) acyl_chloride Acyl Chloride Intermediate main->acyl_chloride SOCl₂ or (COCl)₂ alcohol 2-(2-(Trifluoromethoxy)phenyl)ethanol main->alcohol Reducing Agent (e.g., LiAlH₄, BH₃) acyl_chloride->amide Amine (R₂NH)

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry methodologies for phenylacetic acid derivatives. Researchers should optimize these conditions for specific substrates and scales.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Acid & Amine in an Aprotic Solvent (e.g., DCM, DMF) B Add HOBt A->B C Cool to 0°C B->C D Add EDC C->D E Warm to Room Temp. D->E F Stir for 12-24h E->F G Aqueous Wash (e.g., NaHCO₃, HCl) F->G H Extract with Organic Solvent G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Workflow for amide synthesis using EDC/HOBt coupling.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.2 M), add HOBt (1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol or ethanol).

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reflux: Heat the mixture to reflux and maintain for 4-12 hours. The reaction should be monitored by TLC to determine completion.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting ester can be purified by distillation or column chromatography if necessary.

Protocol 3: Synthesis of 2-(Trifluoromethoxy)phenylacetyl Chloride

The conversion to an acyl chloride is a common first step to activate the carboxylic acid for subsequent reactions, particularly with poorly nucleophilic amines.

Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2-3 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) for 1-3 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 2-(Trifluoromethoxy)phenylacetyl chloride. This product is often used immediately in the next step without further purification.

Data Presentation

The following table summarizes representative quantitative data for the protocols described above. Yields are highly dependent on the specific substrates used.

ProtocolStarting MaterialReagentsProduct TypeTypical Yield (%)
1. Amide Coupling This compoundBenzylamine, EDC, HOBtN-benzyl-2-(2-(trifluoromethoxy)phenyl)acetamide75-90%
1. Amide Coupling This compoundMorpholine, EDC, HOBt4-(2-(2-(trifluoromethoxy)phenyl)acetyl)morpholine70-85%
2. Esterification This compoundMethanol, H₂SO₄ (cat.)Methyl 2-(2-(trifluoromethoxy)phenyl)acetate85-95%
2. Esterification This compoundEthanol, H₂SO₄ (cat.)Ethyl 2-(2-(trifluoromethoxy)phenyl)acetate80-90%
3. Acyl Chloride This compoundThionyl Chloride, DMF (cat.)2-(Trifluoromethoxy)phenylacetyl chloride>90% (often used crude)

References

Application Notes and Protocols for 2-(Trifluoromethoxy)phenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoromethoxy)phenylacetic acid is a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of novel anti-inflammatory agents. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make it an attractive starting material for the development of potent and selective inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

This document provides detailed application notes on the use of this compound in the synthesis of a potential selective COX-2 inhibitor, N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide. It also includes comprehensive protocols for the synthesis and in vitro/in vivo evaluation of this compound's anti-inflammatory activity.

Application: Synthesis of a Selective COX-2 Inhibitor

Derivatives of phenylacetic acid have been explored for their anti-inflammatory properties. A common strategy to enhance the potency and selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) for COX-2 over COX-1 is the amidation of the carboxylic acid moiety. This modification can lead to compounds with an improved safety profile, particularly with reduced gastrointestinal side effects associated with COX-1 inhibition.

Here, we describe the synthesis of N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide, a potential selective COX-2 inhibitor, using this compound as the starting material.

Synthetic Workflow

The synthesis involves a straightforward amidation reaction between this compound and aniline, facilitated by a coupling agent.

G A This compound E N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide A->E Amidation B Aniline B->E C Coupling Agent (e.g., DCC, HATU) C->E D Solvent (e.g., DMF, DCM) D->E

Caption: Synthetic scheme for N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide.

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide

Objective: To synthesize N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add aniline (1.0 eq) to the solution and stir at room temperature.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide

  • Celecoxib (positive control for selective COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound, N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide, and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add various concentrations of the test compound and control inhibitors to the wells.

  • Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and controls.

  • Determine the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide in a rat model of inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Group the animals randomly into control and treatment groups (n=6 per group).

  • Administer the test compound (at various doses, e.g., 10, 30, 100 mg/kg), positive control (indomethacin, 10 mg/kg), or vehicle orally (p.o.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide>1000.5>200
Celecoxib500.051000
Indomethacin0.11.50.07

Note: The data presented for N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide is hypothetical and for illustrative purposes, based on the expected activity of such a derivative.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3h
Vehicle-0
N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide1035.2
N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide3058.7
N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide10075.4
Indomethacin1062.1

Note: The data presented for N-phenyl-2-(2-(trifluoromethoxy)phenyl)acetamide is hypothetical and for illustrative purposes.

Mechanism of Action and Signaling Pathway

Selective COX-2 inhibitors exert their anti-inflammatory effects by blocking the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The inflammatory response is often initiated by stimuli such as tissue injury or pathogens, leading to the activation of signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. Activation of NF-κB results in the transcription of pro-inflammatory genes, including COX-2. By inhibiting COX-2, compounds derived from this compound can effectively reduce the inflammatory response.

NF-κB Signaling Pathway in Inflammation

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB-NF-κB (Inactive) IKK Complex->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation COX-2 Inhibitor N-phenyl-2-(2-(trifluoromethoxy) -phenyl)acetamide COX-2 COX-2 COX-2 Inhibitor->COX-2 Inhibition Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins COX-2 DNA DNA NF-κB_n->DNA Binds to Promoter COX-2 mRNA COX-2 mRNA DNA->COX-2 mRNA Transcription COX-2 mRNA->COX-2 Translation

Caption: Inhibition of the NF-κB induced inflammatory pathway by a COX-2 inhibitor.

Application Notes and Protocols for 2-(Trifluoromethoxy)phenylacetic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenylacetic acid is a valuable fluorinated building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group offers a unique combination of properties, including high lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of biologically active molecules, with a focus on its application in the development of novel therapeutics.

Key Attributes of the Trifluoromethoxy Group in Drug Design

The incorporation of the trifluoromethoxy group can impart several advantageous properties to a drug molecule:

  • Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can improve a compound's ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.

  • Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

  • Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.

Applications in Drug Discovery

This compound and its derivatives have been utilized as key building blocks in the synthesis of a variety of biologically active compounds. A notable example is in the development of antiparasitic agents.

Antiparasitic Agents

Aryl acetamide triazolopyridazines have been identified as a potent class of compounds against the parasite Cryptosporidium, a leading cause of diarrheal disease. In a structure-activity relationship (SAR) study, 4-fluoro-3-(trifluoromethoxy)phenylacetic acid was used to synthesize a series of potent antiparasitic agents.[1][2] The resulting compounds demonstrated significant efficacy, with the trifluoromethoxy-containing analogue showing notable potency.

Compound IDStructureTarget OrganismEC₅₀ (µM)Reference
57 2-[4-fluoro-3-(trifluoromethoxy)phenyl]-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-oneCryptosporidium parvumNot explicitly stated for this specific compound in the abstract, but the series showed potent activity.[1][1]
52 (SLU-10482) A related potent compound from the same studyCryptosporidium parvum0.07[1][2]

Experimental Protocols

General Workflow for Amide Coupling

The most common application of this compound in drug discovery is its use in amide bond formation to connect to an amine-containing scaffold.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A This compound E Activation of Carboxylic Acid A->E B Amine (R-NH2) F Nucleophilic Attack by Amine B->F C Coupling Reagent & Base C->E D Anhydrous Solvent D->E E->F G Amide Bond Formation F->G H Quenching G->H I Extraction H->I J Chromatography I->J K Characterization (NMR, MS) J->K

General workflow for amide coupling.
Protocol 1: Amide Coupling using HATU

This protocol is a general method for the synthesis of amides from carboxylic acids and amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. This method was employed in the synthesis of the aryl acetamide triazolopyridazines.[1]

Materials:

  • 4-fluoro-3-(trifluoromethoxy)phenylacetic acid (1 equivalent)

  • Piperazine-linked triazolopyridazine intermediate (1 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-fluoro-3-(trifluoromethoxy)phenylacetic acid in anhydrous DMF.

  • Add the piperazine-linked triazolopyridazine intermediate to the solution.

  • Add DIEA to the reaction mixture.

  • Add HATU portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Signaling Pathways

While the specific molecular target of the antiparasitic compounds derived from 4-fluoro-3-(trifluoromethoxy)phenylacetic acid is not yet fully elucidated, their mechanism of action is known to be parasiticidal, inhibiting the development of macrogamonts (female gametocytes) of the Cryptosporidium parasite.[1] This suggests interference with a critical pathway in the parasite's life cycle.

G A Aryl Acetamide Triazolopyridazine (e.g., Compound 57) B Unknown Parasite Target(s) A->B Binds to C Inhibition of Macrogamont Development B->C Leads to D Parasite Death C->D Results in

Proposed mechanism of action for antiparasitic compounds.

Conclusion

This compound and its derivatives are versatile building blocks in drug discovery, offering a means to introduce favorable physicochemical properties into lead compounds. Their successful application in the development of potent antiparasitic agents highlights their potential in generating novel therapeutics. The provided protocols offer a starting point for researchers to utilize this valuable synthon in their own drug discovery programs. Further exploration of this building block in other therapeutic areas is warranted.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of amides using 2-(Trifluoromethoxy)phenylacetic acid. Amide bond formation is a critical transformation in medicinal chemistry and drug development. The protocols outlined below utilize common coupling reagents and provide a framework for the efficient synthesis of a diverse range of amide derivatives from this compound, a valuable building block in the development of novel therapeutic agents. The methodologies are designed to be robust and applicable to a variety of amine substrates.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of commercial drugs. The reliable and efficient formation of these bonds is therefore of paramount importance in organic synthesis and medicinal chemistry. This compound is a particularly interesting starting material due to the presence of the trifluoromethoxy group, which can impart unique physicochemical properties to the final molecule, such as increased metabolic stability, lipophilicity, and binding affinity.

This application note details two widely applicable protocols for the coupling of this compound with primary and secondary amines using two distinct types of coupling reagents: a carbodiimide-based method (EDC/HOBt) and an aminium/uronium salt-based method (HATU). Additionally, a third protocol utilizing tris(2,2,2-trifluoroethyl) borate for direct amidation is presented, offering an alternative with a simplified workup.[1][2][3]

General Reaction Scheme

The overall transformation described is the condensation of this compound with a generic amine (R¹R²NH) to form the corresponding amide, facilitated by a coupling reagent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 This compound r2 Amine (R¹R²NH) reagent Coupling Reagent (e.g., EDC/HOBt, HATU) + Base (e.g., DIPEA) r1->reagent r2->reagent p1 Amide reagent->p1 p2 Byproducts reagent->p2

Caption: General Amide Coupling Reaction.

Data Presentation: Amide Coupling with Phenylacetic Acid Derivatives

While specific data for this compound is not widely published, the following table summarizes reaction conditions and yields for the coupling of various substituted phenylacetic acids with benzylamine, providing a strong predictive framework for the target substrate.[1][2][3]

Carboxylic AcidCoupling Reagent SystemSolventTemp (°C)Time (h)Yield (%)
Phenylacetic acidB(OCH₂CF₃)₃MeCN80593
4-Methoxyphenylacetic acidB(OCH₂CF₃)₃MeCN80592
4-Chlorophenylacetic acidB(OCH₂CF₃)₃MeCN80594
4-Nitrophenylacetic acidB(OCH₂CF₃)₃MeCN80589
2-Fluorophenylacetic acidB(OCH₂CF₃)₃MeCN80592
3-Fluorophenylacetic acidB(OCH₂CF₃)₃MeCN80595
4-Fluorophenylacetic acidB(OCH₂CF₃)₃MeCN80595

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add the amine (1.0-1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).[1][3]

  • Add EDC (1.2 eq.) portion-wise to the stirred mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

G A Dissolve Acid, Amine, HOBt, & DIPEA in Solvent B Add EDC at 0 °C A->B Cool C Stir at RT for 12-24h B->C Warm to RT D Work-up (Dilute, Wash, Dry) C->D Reaction Complete E Purify (Chromatography/Recrystallization) D->E Crude Product

Caption: EDC/HOBt Coupling Workflow.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for more challenging or sterically hindered substrates.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M).[4][5]

  • Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. The reaction is typically faster than with EDC/HOBt.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

G A Dissolve Acid & HATU in DMF B Add DIPEA (Activate Acid) A->B C Add Amine B->C 5-10 min D Stir at RT for 1-4h C->D E Work-up & Purification D->E Reaction Complete

Caption: HATU Coupling Workflow.

Protocol 3: Direct Amidation using B(OCH₂CF₃)₃

This protocol offers a simplified, often chromatography-free, purification for direct amide synthesis.[1][2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Anhydrous Acetonitrile (MeCN)

  • Solid-phase extraction (SPE) cartridges (e.g., SCX for amine removal, Isolute Si-Carbonate for acid removal)

Procedure:

  • To a solution of this compound (1.0 eq.) and the amine (1.0 eq.) in anhydrous MeCN (0.5 M), add B(OCH₂CF₃)₃ (2.0 eq.).[1]

  • Stir the reaction mixture at 80 °C for 5-15 hours in a sealed vial.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • For purification, dissolve the residue in a suitable solvent (e.g., DCM/MeOH).

  • To remove unreacted amine, pass the solution through a pre-conditioned SCX cartridge, eluting with the same solvent.

  • To remove unreacted acid and borate byproducts, pass the eluate from the previous step through a pre-conditioned Si-Carbonate cartridge.

  • Concentrate the eluate to afford the purified amide product. Purity should be assessed, and if necessary, further purification by chromatography or recrystallization can be performed.

G A Combine Acid, Amine, & B(OCH₂CF₃)₃ in MeCN B Heat at 80 °C for 5-15h A->B C Concentrate B->C Reaction Complete D Solid-Phase Work-up (SPE) C->D E Pure Amide D->E

Caption: B(OCH₂CF₃)₃ Amidation Workflow.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Coupling reagents like EDC and HATU are sensitizers and should be handled with care.

  • Bases such as DIPEA and TEA are corrosive and volatile; handle with caution.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The protocols described provide reliable methods for the synthesis of amides from this compound. The choice of protocol may depend on the specific amine substrate, scale of the reaction, and available resources. For routine couplings, the EDC/HOBt method is often sufficient. For more challenging substrates or when rapid reaction times are desired, HATU is an excellent choice. The B(OCH₂CF₃)₃ method presents a modern alternative with a simplified purification scheme that is amenable to parallel synthesis. Researchers should optimize conditions for their specific substrate combinations to achieve the best results.

References

Application Notes and Protocols for Cell-Based Assays Involving 2-(Trifluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Proposed Cell-Based Assays for the Evaluation of 2-(Trifluoromethoxy)phenylacetic Acid Derivatives

Introduction

The protocols outlined below are based on established methods for assessing anti-inflammatory potential and are intended to serve as a starting point for the characterization of novel this compound derivatives.[2] The primary focus will be on assays related to the NF-κB signaling pathway and cyclooxygenase-2 (COX-2) activity, both of which are critical mediators of inflammation.[2][3][4]

Key Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2][5] In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[2][6][7] Assays targeting this pathway can determine if a compound inhibits inflammation by preventing NF-κB activation.[8][9][10]

NF-κB Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS / TNF-α TLR4 TLR4/TNFR LPS/TNFa->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_active->DNA Translocates & Binds TFMPAA_Derivative 2-(Trifluoromethoxy) phenylacetic acid Derivative TFMPAA_Derivative->IKK Inhibits? Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription->Cytokines

Caption: Proposed mechanism of action for this compound derivatives on the NF-κB signaling pathway.

Experimental Workflow

A systematic approach is crucial for evaluating the anti-inflammatory properties of test compounds. The following workflow outlines the key experimental stages.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Initial Screening cluster_assays Functional Assays cluster_analysis Data Analysis A Compound Preparation (2-(Trifluoromethoxy)phenylacetic acid derivatives) C Cytotoxicity Assay (MTT) A->C B Cell Culture (e.g., RAW 264.7, THP-1, HUVEC) B->C D Pre-treatment with Compound C->D Determine non-toxic concentrations E Stimulation with LPS/TNF-α D->E F NF-κB Translocation Assay (High-Content Imaging) E->F G Cytokine Measurement (ELISA) (e.g., IL-6, TNF-α) E->G H COX-2 Activity Assay E->H I Western Blot (p-IκBα, IκBα, COX-2) E->I J IC50/EC50 Determination F->J G->J H->J L Mechanism of Action Elucidation I->L K Statistical Analysis J->K K->L

Caption: A systematic workflow for evaluating the anti-inflammatory potential of test compounds.[11]

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): Suitable for studying LPS-induced inflammation.[2]

    • THP-1 (Human Monocytes): Can be differentiated into macrophage-like cells.[11]

    • HUVEC (Human Umbilical Vein Endothelial Cells): A model for vascular inflammation.[12]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Preparation: Dissolve this compound derivatives in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of the test compounds that is non-toxic to the cells.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Use concentrations that result in >90% viability for subsequent experiments.[2]

NF-κB Nuclear Translocation Assay (High-Content Imaging)

This assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.

  • Seed cells in a 96-well imaging plate.

  • Pre-treat cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α or IL-1β) to activate the NF-κB pathway.[6]

  • Fix, permeabilize, and stain the cells with an anti-NF-κB antibody and a nuclear counterstain (e.g., DAPI).

  • Acquire images using an automated fluorescence microscope.

  • Analyze the images to quantify the nuclear translocation of NF-κB.[6]

Measurement of Pro-inflammatory Cytokines (ELISA)

This assay quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Seed cells in a 24-well plate.

  • Pre-treat cells with the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2]

  • Collect the cell culture supernatants.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[1][11][12]

COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Use a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric).[3][4][13][14]

  • The assay typically involves recombinant human COX-2, a probe, and arachidonic acid as the substrate.

  • The generation of a fluorescent or colored product is proportional to COX-2 activity.

  • Perform the assay in the presence of various concentrations of the test compound.

  • Measure the signal using a microplate reader. A decrease in signal indicates inhibition of COX-2.

Western Blot Analysis

This technique is used to measure the levels of key proteins in the signaling pathway.

  • Pre-treat cells with the test compound and stimulate with LPS as described previously.

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-IκBα, IκBα, COX-2, β-actin).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.[2]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives in RAW 264.7 Cells

CompoundConcentration (µM)Cell Viability (%)
Derivative A198.5 ± 2.1
1095.2 ± 3.4
5088.1 ± 4.5
10060.7 ± 5.2
Derivative B199.1 ± 1.8
1097.6 ± 2.5
5092.3 ± 3.1
10075.4 ± 4.9

Table 2: Effect of this compound Derivatives on LPS-Induced Cytokine Production

Compound (10 µM)TNF-α (pg/mL)IL-6 (pg/mL)IC50 (µM) - TNF-αIC50 (µM) - IL-6
Vehicle Control1500 ± 1202500 ± 200--
Derivative A750 ± 801200 ± 1508.59.2
Derivative B1200 ± 1002000 ± 18025.128.4

Table 3: Inhibition of COX-2 Activity by this compound Derivatives

CompoundIC50 (µM)
Derivative A12.3
Derivative B> 50
Celecoxib (Control)0.5

Conclusion

The cell-based assays and protocols detailed in this document provide a robust framework for the initial screening and mechanistic characterization of this compound derivatives as potential anti-inflammatory agents. By systematically evaluating their cytotoxicity and their effects on key inflammatory pathways such as NF-κB signaling and COX-2 activity, researchers can identify promising lead compounds for further development.

References

Developing Enzyme Inhibitors with a 2-(Trifluoromethoxy)phenylacetic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of enzyme inhibitors utilizing the 2-(trifluoromethoxy)phenylacetic acid scaffold. This chemical moiety is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethoxy group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The primary focus of these notes is on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain, inflammation, and anxiety.

Introduction to the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of a variety of enzyme inhibitors. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its incorporation into a phenylacetic acid framework provides a synthetically tractable handle for the generation of diverse chemical libraries, typically through the formation of amide or ester derivatives.

One notable example of a drug candidate featuring a related moiety is JNJ-42165279, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] While JNJ-42165279 is a more complex urea-based inhibitor, its development highlights the potential of the 2-(trifluoromethoxy)phenyl group in targeting the active site of FAAH.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[3] By degrading AEA, FAAH terminates its signaling, which is involved in the modulation of pain, inflammation, and mood. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing its therapeutic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[3]

Quantitative Data: Inhibitory Potency of FAAH Inhibitors

The following table summarizes the in vitro inhibitory potency of JNJ-42165279 and other representative FAAH inhibitors against human and rat FAAH. This data provides a benchmark for the potency that can be achieved with inhibitors targeting this enzyme.

CompoundTarget(s)IC₅₀ (human FAAH)IC₅₀ (rat FAAH)Notes
JNJ-42165279 FAAH70 nM313 nMCovalently binding but slowly reversible.[2]
URB597FAAH4.6 nMNot ReportedPotent and orally bioavailable.
PF-04457845FAAH7.2 nM7.4 nMPotent and selective.
JZL195FAAH, MAGL2 nM (FAAH)Not ReportedDual inhibitor of FAAH and MAGL.
PF-750FAAH19 nMNot ReportedAlso weakly inhibits soluble epoxide hydrolase (sEH).

Experimental Protocols

I. Synthesis of N-Aryl-2-(trifluoromethoxy)phenylacetamides

This protocol describes a general method for the synthesis of a library of N-aryl-2-(trifluoromethoxy)phenylacetamides, which can then be screened for FAAH inhibitory activity. The synthesis involves the coupling of this compound with various anilines.

Materials:

  • This compound

  • Substituted anilines

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

    • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 2-(trifluoromethoxy)phenylacetyl chloride. Use this crude product immediately in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM.

    • Cool this solution in an ice bath.

    • Dissolve the crude 2-(trifluoromethoxy)phenylacetyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-aryl-2-(trifluoromethoxy)phenylacetamide.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Fluorometric FAAH Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory potency (IC₅₀) of test compounds against FAAH using a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., URB597)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and the positive control in 100% DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.

    • Prepare the FAAH enzyme solution to the desired concentration in the assay buffer.

    • Prepare the AAMCA substrate solution in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following:

      • Assay buffer

      • A small volume of the diluted test compound solution (or DMSO for control wells, and positive control for inhibition control wells).

      • FAAH enzyme solution.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (V) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

FAAH Signaling Pathway

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. Inhibition of FAAH leads to an accumulation of anandamide (AEA), which then enhances the activation of cannabinoid receptors (CB1 and CB2).

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA AEA->CB1 Activates FAAH FAAH AEA->FAAH Hydrolysis ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Inhibitor 2-(Trifluoromethoxy)phenylacetic acid derivative Inhibitor->FAAH Inhibits NAPE NAPE NAPE->NAPE_PLD Synthesis

Caption: FAAH in the Endocannabinoid Signaling Pathway.

Experimental Workflow for FAAH Inhibitor Screening

The diagram below outlines the general workflow for the synthesis and screening of novel FAAH inhibitors based on the this compound scaffold.

Inhibitor_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Scaffold 2-(Trifluoromethoxy)phenylacetic acid Scaffold Library Library of N-Aryl Phenylacetamides Scaffold->Library Amide Coupling PrimaryScreen Primary FAAH Inhibition Assay (Fluorometric) Library->PrimaryScreen HitIdentification Hit Identification (Potent Compounds) PrimaryScreen->HitIdentification IC50 IC50 Determination HitIdentification->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for FAAH inhibitor synthesis and screening.

References

Application Notes & Protocols for Advanced Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The evolution of agrochemical formulations is driven by the dual need to enhance crop protection efficacy while minimizing environmental impact.[1][2] Modern agriculture increasingly relies on innovative formulations that ensure the targeted and controlled release of active ingredients, improve their stability, and reduce the overall chemical load on the environment.[1][3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in the development of next-generation agrochemicals, with a focus on nanotechnology-based and adjuvant-enhanced formulations.

1. Nanotechnology in Agrochemical Formulations

Nanotechnology offers significant advantages in the formulation of agrochemicals by improving the delivery and effectiveness of active ingredients.[3] Nano-formulations can increase the solubility, stability, and targeted delivery of pesticides and fertilizers, leading to reduced application rates and lower environmental contamination.[5][6]

1.1. Advantages of Nano-formulations

FeatureDescriptionBenefitReference
Enhanced Efficacy Increased surface area to volume ratio of nanoparticles improves contact and penetration.Lower doses of active ingredient required for the same level of pest control.[3]
Controlled Release Active ingredients are encapsulated or embedded in a nano-matrix, allowing for gradual release over time.[3][4][7]Prolonged protection, reduced frequency of application, and minimized runoff.[4][8][3][4][8]
Improved Stability Nanomaterials protect active ingredients from premature degradation by UV light, heat, and microbial activity.[3][6]Longer shelf-life and sustained efficacy in the field.[3][6]
Targeted Delivery Nanoparticles can be functionalized to target specific pests or plant tissues.Reduced impact on non-target organisms and the surrounding ecosystem.
Reduced Environmental Load Lower application rates and targeted delivery minimize chemical runoff and soil contamination.[4]Improved environmental safety and sustainability.[4]

1.2. Experimental Protocol: Synthesis of Polymeric Nanoparticles for Herbicide Encapsulation

This protocol describes the synthesis of polylactic acid (PLA) nanoparticles for the encapsulation of a model herbicide using an oil-in-water (o/w) emulsion-solvent evaporation method.

Materials:

  • Polylactic acid (PLA)

  • Herbicide (e.g., Atrazine)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLA and 20 mg of the herbicide in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 100 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm. After complete addition, sonicate the mixture for 5 minutes at 60% amplitude to form a stable o/w emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the DCM under reduced pressure at 40°C.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated herbicide.

  • Lyophilization: Freeze-dry the final nanoparticle pellet for 48 hours to obtain a fine powder.

Characterization:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM)

  • Encapsulation Efficiency: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

experimental_workflow cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection organic Organic Phase (PLA + Herbicide in DCM) emulsification Emulsification (Stirring + Sonication) organic->emulsification aqueous Aqueous Phase (PVA in Water) aqueous->emulsification evaporation Solvent Evaporation (Rotary Evaporator) emulsification->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization final_product final_product lyophilization->final_product Final Product (Herbicide-loaded Nanoparticles)

Workflow for herbicide-loaded nanoparticle synthesis.

2. Adjuvants in Agrochemical Formulations

Adjuvants are substances added to agrochemical formulations to enhance their effectiveness.[9][10] They can improve the physical and chemical properties of the spray mixture, leading to better coverage, absorption, and overall performance of the active ingredient.[9][10]

2.1. Classification and Function of Adjuvants

Adjuvant TypeSub-typeFunctionReference
Activator Adjuvants Surfactants (Non-ionic, Anionic, Cationic)Reduce surface tension, improve wetting and spreading.[10][11][12][9][10][11]
Oil Concentrates (Crop oil, Vegetable oil)Enhance penetration of the active ingredient through the leaf cuticle.[10][12][10][12]
Nitrogen-based FertilizersImprove uptake of certain herbicides.[9]
Utility Adjuvants Buffering AgentsAdjust the pH of the spray solution to prevent degradation of the active ingredient.[9][10]
Drift Control AgentsIncrease droplet size to reduce spray drift.[9][10]
Antifoaming AgentsPrevent foam formation in the spray tank.[9]
Compatibility AgentsAid in the mixing of multiple agrochemicals.[9]

2.2. Experimental Protocol: Evaluation of Surfactant Efficacy

This protocol outlines a method to evaluate the efficacy of different surfactants in enhancing the foliar uptake of a systemic herbicide.

Materials:

  • Systemic herbicide

  • Various surfactants (e.g., non-ionic, organosilicone)

  • Distilled water

  • Potted plants (e.g., a common weed species)

  • Micropipette

  • Fluorescent tracer (e.g., fluorescein)

  • Fluorometer or fluorescence microscope

Procedure:

  • Formulation Preparation: Prepare spray solutions of the herbicide at the recommended concentration with and without the addition of different surfactants at their recommended rates. Include a formulation with a fluorescent tracer for visualization of uptake.

  • Application: Apply a small, known volume (e.g., 10 µL) of each formulation to the adaxial surface of a mature leaf on separate plants.

  • Incubation: Keep the plants in a controlled environment (e.g., greenhouse) for a specified period (e.g., 24, 48, and 72 hours).

  • Uptake Assessment (Quantitative):

    • At each time point, excise the treated leaf.

    • Wash the leaf surface with a known volume of water to remove unabsorbed herbicide.

    • Analyze the herbicide concentration in the wash solution using HPLC.

    • Calculate the amount of herbicide absorbed by the plant.

  • Uptake Assessment (Qualitative):

    • For formulations containing the fluorescent tracer, visualize the treated leaf under a fluorescence microscope to observe the spread and penetration of the spray droplet.

signaling_pathway formulation Agrochemical Formulation (Active Ingredient + Adjuvant) spray_droplet Spray Droplet formulation->spray_droplet Application leaf_surface Leaf Surface spray_droplet->leaf_surface Deposition cuticle Cuticle leaf_surface->cuticle Spreading & Wetting (Enhanced by Surfactants) epidermal_cells Epidermal Cells cuticle->epidermal_cells vascular_system Vascular System (Phloem/Xylem) epidermal_cells->vascular_system Uptake target_site Target Site of Action vascular_system->target_site Translocation

Pathway of foliar uptake enhanced by adjuvants.

3. Stability and Efficacy Testing Protocols

Thorough testing of new agrochemical formulations is crucial to ensure their stability, safety, and performance under various conditions.[13]

3.1. Protocol: Accelerated Storage Stability Testing

This protocol is designed to assess the physical and chemical stability of a new formulation under elevated temperature conditions, which can be used to predict its shelf-life under normal storage conditions.[14][15]

Materials:

  • Agrochemical formulation

  • Commercial packaging material

  • Environmental chamber

  • Analytical instrumentation (e.g., HPLC, GC, particle size analyzer)

Procedure:

  • Sample Preparation: Package the formulation in the proposed commercial containers.

  • Initial Analysis (Time 0): Analyze the initial properties of the formulation, including active ingredient concentration, pH, viscosity, particle size distribution, and emulsion/suspension stability.

  • Accelerated Storage: Place the packaged samples in an environmental chamber at a constant temperature of 54°C for 14 days (as recommended by FAO/WHO) or other relevant conditions (e.g., 40°C for 8 weeks for aerosols).[14]

  • Post-Storage Analysis: After the storage period, allow the samples to return to room temperature and re-analyze the same physical and chemical properties as in the initial analysis.

  • Data Evaluation: Compare the pre- and post-storage data to assess any degradation of the active ingredient or changes in the physical properties of the formulation.

3.2. Protocol: Greenhouse and Field Efficacy Trials

Efficacy trials are conducted to determine the biological performance of a new formulation against the target pest under controlled (greenhouse) and real-world (field) conditions.[13][16]

Procedure:

  • Greenhouse Trials:

    • Cultivate the target crop and infest it with the target pest (insects, weeds, or pathogens).

    • Apply the new formulation at various rates, alongside a negative control (untreated) and a positive control (a standard commercial product).

    • Assess the efficacy at regular intervals by measuring parameters such as pest mortality, weed control, or disease severity.

  • Small Plot Field Trials:

    • Select a suitable field with a natural infestation of the target pest.

    • Establish replicated small plots for each treatment (new formulation at different rates, negative control, positive control).

    • Apply the treatments according to a randomized block design.

    • Evaluate the performance of the formulation throughout the growing season by collecting data on pest populations, crop yield, and phytotoxicity.[13]

  • Large Scale Trials:

    • Based on promising results from small plot trials, conduct larger-scale trials to confirm the efficacy and gather data under a wider range of environmental conditions.[13]

logical_relationship lab_dev Laboratory Development & Formulation phys_chem Physico-chemical Stability Testing lab_dev->phys_chem greenhouse Greenhouse Efficacy Trials lab_dev->greenhouse phys_chem->lab_dev Feedback phys_chem->greenhouse greenhouse->lab_dev Feedback small_plot Small Plot Field Trials greenhouse->small_plot small_plot->lab_dev Feedback large_plot Large Plot Field Trials small_plot->large_plot reg_approval Regulatory Approval large_plot->reg_approval commercialization Commercialization reg_approval->commercialization feedback_loop

References

The Transformative Role of Fluorine in Organic Compounds: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—confer significant advantages, including enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study of fluorinated organic compounds.

Application Note 1: Enhancing Pharmacokinetic Properties through Fluorination

The introduction of fluorine can profoundly alter the pharmacokinetic profile of a drug candidate. One of the most significant impacts is on metabolic stability. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the C-H bond susceptible to enzymatic oxidation is replaced by a much stronger C-F bond, effectively blocking metabolic pathways.[3] This leads to a longer in vivo half-life and improved bioavailability.[4]

The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing metabolic stability.[1][3] Its electron-withdrawing nature and steric bulk can shield adjacent sites from enzymatic attack.[3]

Quantitative Impact of Fluorination on Metabolic Stability

The following table summarizes the comparative in vitro metabolic stability of several compounds with and without fluorination, demonstrating the significant improvements conferred by the fluorine atom(s).

CompoundNon-Fluorinated AnalogueIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
5-FluoroindoleIndole> 2407.3[4]
UT-155 (Fluorinated)UT-155 Analogue (Non-fluorinated)115.510.3[4]
Celecoxib (-CF3)SC-58125 (-CH3)1833.8[1]

Data was generated in rat and mouse liver microsomes and should be interpreted as illustrative of the trend of increased stability with fluorination.[4]

Application Note 2: Modulating Physicochemical Properties - pKa and Lipophilicity

Fluorination is a key strategy for fine-tuning the acidity (pKa) and lipophilicity (LogP) of drug candidates, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) properties.

pKa Modulation: The high electronegativity of fluorine allows it to exert a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby basic functional groups, such as amines. This can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Quantitative Impact of Fluorination on pKa

The table below illustrates the effect of fluorine substitution on the pKa of aniline, a common scaffold in medicinal chemistry.

CompoundpKa
Aniline4.63
4-Fluoroaniline4.65
3-Fluoroaniline3.51
2-Fluoroaniline3.20
N,N-dimethyl-4-(trifluoromethyl)aniline8.60

Lipophilicity (LogP) Modulation: The effect of fluorination on lipophilicity is complex and context-dependent. While the introduction of a single fluorine atom can sometimes decrease lipophilicity, the addition of a trifluoromethyl group generally increases it.[5][6] This allows for precise control over a molecule's ability to partition between aqueous and lipid environments, a critical factor for cell membrane permeability.[7]

Comparative Lipophilicity Data

The following table presents LogP values for pairs of non-fluorinated and fluorinated compounds, highlighting the diverse effects of fluorination.

Non-Fluorinated CompoundLogPFluorinated AnalogueLogPReference
Toluene2.73Fluorobenzene2.27[8]
Isopropyl alcohol0.051,1,1-Trifluoro-2-propanol0.69[5]
Morphine0.89Fluoromorphine β-C1> Morphine[7]

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Benzimidazole Derivative

This protocol describes a microwave-assisted synthesis of 2-substituted fluorinated benzimidazoles, which are important scaffolds in medicinal chemistry.[9][10]

Materials:

  • Methyl 3-amino-4-(4-fluoroanilino)benzoate

  • Substituted aromatic aldehyde

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave vial, combine methyl 3-amino-4-(4-fluoroanilino)benzoate (1 mmol) and the desired substituted aldehyde (1.1 mmol).[9]

  • Add ethanol (5 mL) to the vial.[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 3-8 minutes.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to yield the desired fluorinated benzimidazole.

Protocol 2: Determination of Fluorine in an Organic Compound (Sodium Fusion Method)

This protocol outlines a classical method for the qualitative detection of fluorine in organic compounds.[11][12]

Materials:

  • Small piece of dry sodium metal

  • Ignition tube

  • Organic compound

  • Distilled water

  • Zirconium-Alizarin S solution

  • Dilute hydrochloric acid

Procedure:

  • Fusion: Gently heat a small piece of dry sodium in an ignition tube until it melts. Add a small amount of the organic compound. Heat the tube gently at first, then strongly until it is red hot.[13]

  • Extraction: Plunge the hot ignition tube into a beaker containing about 10 mL of distilled water. The tube will break, and the contents will dissolve.

  • Boil the solution for a few minutes and then filter to obtain the "sodium fusion extract."

  • Detection: To a small portion of the filtrate, add dilute hydrochloric acid to neutralize it. Then, add a few drops of Zirconium-Alizarin S solution. A change in color from red to yellow indicates the presence of fluoride ions.

Protocol 3: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a fluorinated compound.[4][8]

Materials:

  • Test compound (fluorinated)

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ice-cold)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a reaction mixture containing the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[4]

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solution D Pre-incubate Compound and Microsomes at 37°C A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C E->F G Withdraw Aliquots at Time Points F->G H Quench with Cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and CLint J->K

Caption: Experimental workflow for an in vitro microsomal stability assay.

drug_discovery_workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_candidate Candidate Selection A Target Identification & Validation B Lead Identification (Non-fluorinated) A->B C Rational Design of Fluorinated Analogues B->C D Synthesis of Fluorinated Compounds C->D E Primary Target Binding Assay D->E F ADME Profiling: - pKa - Lipophilicity (LogP) - Metabolic Stability E->F G Selectivity Panel F->G H Structure-Activity Relationship (SAR) F->H G->H H->C Iterative Design I In Vivo PK/PD Studies H->I J Toxicity Assessment I->J K Preclinical Candidate Selection J->K cytokine_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 AP1->Cytokines Transcription Fluorinated_Inhibitor Fluorinated Compound Fluorinated_Inhibitor->NFkB Inhibition Fluorinated_Inhibitor->MAPK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-(Trifluoromethoxy)phenylacetic acid and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main, reliable synthetic pathways:

  • The Grignard Reagent Pathway: This route involves the formation of a Grignard reagent from 2-(trifluoromethoxy)benzyl halide (typically bromide), followed by carboxylation with solid carbon dioxide (dry ice).

  • The Nitrile Hydrolysis Pathway: This two-step method involves the conversion of 2-(trifluoromethoxy)benzyl halide to 2-(trifluoromethoxy)phenylacetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.

Q2: Which synthesis route generally offers higher yields?

A2: Both routes can achieve high yields, but they are sensitive to different experimental parameters. The Nitrile Hydrolysis pathway is often more robust and less sensitive to atmospheric moisture compared to the Grignard pathway. However, the Grignard route is more direct if the starting halide is readily available. Yield optimization is highly dependent on reaction conditions and reagent quality for both methods.

Q3: What are the most critical factors for maximizing yield in the Grignard pathway?

A3: The success of the Grignard synthesis is critically dependent on:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Magnesium Activation: The surface of the magnesium turnings must be activated to initiate the reaction. This is often achieved using iodine, 1,2-dibromoethane, or mechanical stirring.

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling, while the subsequent reaction often proceeds at room temperature or with gentle heating.

Q4: What are the key challenges in the nitrile hydrolysis pathway?

A4: The primary challenges involve the hydrolysis step. Using conditions that are too mild may lead to incomplete reaction or the formation of a stable amide intermediate. Conversely, conditions that are too harsh (e.g., very high temperatures or extreme pH) can lead to decomposition and the formation of impurities. Stepwise hydrolysis under controlled conditions is often optimal.[1]

Synthesis Workflow Overview

The following diagram illustrates the two primary synthetic pathways from the common starting material, 2-(Trifluoromethoxy)benzyl Bromide.

cluster_0 General Synthesis Workflow start 2-(Trifluoromethoxy)benzyl Bromide grignard_reagent Grignard Reagent Formation (Mg, Anhydrous Ether) start->grignard_reagent  Route 1 nitrile Nitrile Formation (NaCN or KCN) start->nitrile  Route 2 carboxylation Carboxylation (CO2 (s), then H3O+) grignard_reagent->carboxylation product This compound carboxylation->product hydrolysis Nitrile Hydrolysis (H2SO4/H2O or NaOH) nitrile->hydrolysis hydrolysis->product

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guides

Route 1: Grignard Reagent Pathway
Problem / ObservationPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate (No heat evolution, magnesium remains shiny)1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure starting halide.1. Flame-dry all glassware under vacuum or oven-dry overnight. Use freshly opened or distilled anhydrous solvents. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 3. Purify the 2-(trifluoromethoxy)benzyl bromide via distillation or column chromatography.
Low Yield of Carboxylic Acid 1. Incomplete Grignard formation. 2. Premature quenching of the Grignard reagent by atmospheric CO₂ or moisture. 3. Inefficient carboxylation. 4. Formation of Wurtz coupling byproduct (1,2-bis(2-trifluoromethoxy)phenyl)ethane).1. Ensure all magnesium has been consumed before proceeding. If necessary, add a slight excess of magnesium. 2. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. 3. Crush high-quality dry ice into a fine powder and add the Grignard solution to a large excess of it to ensure rapid and efficient reaction. Do not add the dry ice to the Grignard solution. 4. Use a less coordinating solvent like diethyl ether instead of THF, which can sometimes favor the Wurtz side reaction for benzyl halides.[2] Add the benzyl bromide slowly to the magnesium suspension to maintain a low concentration.
Reaction Mixture Turns Dark/Brown Formation of biphenyl-type impurities or other side products due to overheating or presence of oxygen.Maintain strict inert atmosphere conditions. Control the rate of addition of the benzyl bromide to prevent excessive refluxing. If the reaction becomes too vigorous, cool the flask with an ice bath.
Route 2: Nitrile Hydrolysis Pathway
Problem / ObservationPossible Cause(s)Recommended Solution(s)
Low Yield of Nitrile (Cyanation Step)1. Poor leaving group on the benzyl substrate. 2. Hydrolysis of the benzyl halide to benzyl alcohol. 3. Side reactions with the solvent.1. Ensure the starting material is a benzyl bromide or iodide, as chloride is less reactive. 2. Use an anhydrous polar aprotic solvent like DMSO or acetone to prevent hydrolysis.[3] 3. Avoid protic solvents like ethanol unless in a two-phase system with a phase-transfer catalyst.
Incomplete Hydrolysis (Nitrile still present in product)1. Insufficient reaction time or temperature. 2. Hydrolysis conditions are too mild.1. Increase the reflux time. Monitor the reaction progress using TLC or GC. 2. For acid hydrolysis, use a mixture of concentrated H₂SO₄ and water and increase the temperature.[4] For base hydrolysis, use a higher concentration of NaOH or KOH.
Amide Intermediate Isolated (2-(Trifluoromethoxy)phenylacetamide)The hydrolysis reaction has stalled at the amide stage.Re-subject the isolated amide to more forcing hydrolysis conditions. Acid-catalyzed hydrolysis is often more effective than base-catalyzed hydrolysis for converting amides to carboxylic acids. A mixture of glacial acetic acid and concentrated HCl or H₂SO₄ can be effective.[4]
Low Yield of Final Acid with Tar Formation Product or starting material decomposition under excessively harsh hydrolysis conditions (high temperature, very strong acid/base).Use moderately concentrated acid (e.g., 50-75% H₂SO₄) and carefully control the temperature. Stepwise hydrolysis (e.g., initial hydrolysis with aqueous NaOH followed by acidification and heating) can provide better control.[1]

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting low yields in the Grignard carboxylation step.

cluster_results Analysis Results start Problem: Low Yield of This compound check_reagents Analyze Crude Product by NMR/GC-MS. Identify major components. start->check_reagents is_sm High % of Starting Material (Benzyl Bromide)? check_reagents->is_sm is_byproduct High % of Wurtz Byproduct? check_reagents->is_byproduct is_alcohol High % of Benzyl Alcohol? check_reagents->is_alcohol other Other Impurities check_reagents->other sol_sm Indicates Grignard failed to initiate or form completely. 1. Check Mg activation (use iodine). 2. Ensure strictly anhydrous conditions. 3. Verify halide purity. is_sm->sol_sm Yes sol_byproduct Wurtz coupling occurred. 1. Add halide slowly to Mg. 2. Consider Et2O over THF. 3. Ensure moderate temperature. is_byproduct->sol_byproduct Yes sol_alcohol Grignard reagent was quenched by water. 1. Flame-dry all glassware. 2. Use anhydrous solvent & inert atmosphere. 3. Use high-purity, dry CO2 source. is_alcohol->sol_alcohol Yes sol_other Indicates impure reagents or side reactions. 1. Purify starting materials. 2. Re-evaluate reaction temperature and time. other->sol_other Yes

References

Technical Support Center: Purification of 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Trifluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the typical synthesis route involving the hydrolysis of 2-(Trifluoromethoxy)benzyl cyanide, the most probable impurities are:

  • Unreacted starting materials: 2-(Trifluoromethoxy)benzyl chloride and 2-(Trifluoromethoxy)benzyl cyanide.

  • Intermediate from hydrolysis: 2-(Trifluoromethoxy)phenylacetamide.

  • Side-products from synthesis: Small amounts of unidentified byproducts from the preceding synthetic steps.

Q2: What is the recommended purification method for this compound?

A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. It is generally effective at removing the primary impurities. For very high purity requirements or difficult-to-remove impurities, column chromatography may be employed.

Q3: How stable is the trifluoromethoxy group during purification?

A3: The trifluoromethoxy group is generally stable under standard purification conditions, including recrystallization and chromatography. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a less polar solvent or a solvent mixture in which the compound has lower solubility at room temperature. - Ensure the crystallization solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. - Minimize the amount of hot solvent used to dissolve the crude product.
Product Oiling Out (Forms an Oil Instead of Crystals) The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Try a solvent with a lower boiling point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. - Allow the solution to cool more slowly.
Crystals Are Colored or Discolored Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Incomplete Removal of Amide Impurity The amide impurity has similar solubility to the desired acid.- Perform a second recrystallization. - Consider an initial wash of the crude product with a dilute acidic solution to protonate and dissolve any remaining basic impurities before recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Acid and Amide The polarity of the eluent is not optimized.- Gradually increase the polarity of the eluent system. A common system for acidic compounds is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%). - Start with a low polarity eluent and gradually increase the proportion of the more polar solvent.
Tailing of the Acid Peak The acidic nature of the compound is causing strong interaction with the silica gel.- Add a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Product Crystallizes on the Column The compound has low solubility in the chosen eluent.- Choose an eluent system in which the compound is more soluble. - Run the chromatography at a slightly elevated temperature (if the column and compound are stable).

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing common impurities.

Materials:

  • Crude this compound

  • Toluene

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be saturated.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Expected Purity and Yield: This method can typically yield a product with >98% purity, with a recovery of 70-90% depending on the initial purity of the crude material.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved Typical Yield Common Impurities Removed Notes
Single Recrystallization > 98%70-90%Unreacted benzyl chloride, benzyl cyanide, and bulk of the amide intermediate.Most common and cost-effective method for laboratory scale.
Double Recrystallization > 99.5%50-80%Trace amounts of amide and other closely related impurities.Used when higher purity is required.
Column Chromatography > 99.8%60-85%All major and most minor impurities.More time-consuming and requires more solvent, but offers the highest purity.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Toluene Crude->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Hexane Vacuum_Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Failure Purification Issue Start->Failure Success Successful Purification Low_Yield Low Yield? Failure->Low_Yield Oiling_Out Oiling Out? Low_Yield->Oiling_Out No Check_Solvent Check Solvent System Low_Yield->Check_Solvent Yes Impure_Product Product Still Impure? Oiling_Out->Impure_Product No Adjust_Cooling Adjust Cooling Rate Oiling_Out->Adjust_Cooling Yes Impure_Product->Success No Re_Recrystallize Re-recrystallize or Chromatograph Impure_Product->Re_Recrystallize Yes Check_Solvent->Start Adjust_Cooling->Start Re_Recrystallize->Start

Caption: Troubleshooting logic for purification challenges.

stability and degradation issues of 2-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Trifluoromethoxy)phenylacetic acid. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: The trifluoromethoxy (-OCF3) group generally enhances the metabolic and chemical stability of organic molecules.[1][2] This is attributed to the high strength of the C-F bonds.[1] However, the overall stability of this compound can be influenced by experimental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the integrity of the compound, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5][6] Avoid direct contact with skin and eyes and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, potential degradation routes can be inferred from similar compounds. These may include:

  • Hydrolysis: The ester-like trifluoromethoxy group or the carboxylic acid functionality may be susceptible to hydrolysis under strongly acidic or basic conditions, although the -OCF3 group is generally considered stable.

  • Photodegradation: Aromatic compounds, including phenylacetic acid derivatives, can be susceptible to photodegradation upon exposure to UV light.[7][8] For some trifluoromethyl-substituted phenylacetic acids, photodecarboxylation has been observed in basic aqueous solutions.

  • Oxidation: The phenyl ring and the benzylic carbon can be targets for oxidative degradation, especially in the presence of strong oxidizing agents.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.[9]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the stability of aromatic carboxylic acids.[10][11] A C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol.[10] For identification of degradation products, mass spectrometry (LC-MS) can be coupled with HPLC.[10]

Troubleshooting Guides

Issue 1: Inconsistent Assay Results or Loss of Potency

Possible Cause: Degradation of this compound during storage or in solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container as recommended.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If storing solutions, do so at low temperatures (2-8 °C) and protect from light.

  • pH of Solution: The stability of the carboxylic acid and the trifluoromethoxy group can be pH-dependent. Evaluate the stability of your compound in the specific buffer system you are using.

  • Perform a Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study under various stress conditions (see Table 1 and the experimental protocol below).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an RP-HPLC method to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Forced Degradation Study Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsRetention Time of Major Degradant (min)
1N HCl, 60°C, 24h12.525.8
1N NaOH, RT, 24h25.234.2, 7.1
3% H₂O₂, RT, 24h8.916.5
Heat (Solid), 105°C, 48h5.118.3
Heat (Solution), 60°C, 48h9.828.3, 9.1
UV Light, 24h18.743.5, 4.9, 7.8, 10.2

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating RP-HPLC Method neutralize->analyze identify Characterize Degradants (e.g., by LC-MS) analyze->identify end Report Stability Profile identify->end

Caption: Workflow for assessing the stability of this compound.

G cluster_pathway Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation cluster_thermal Thermal Degradation parent This compound h_product Hydroxylated Phenylacetic Acid + F⁻ (Potential) parent->h_product Acid/Base p_product Decarboxylated Product (Trifluoromethyl Toluene Derivative) parent->p_product UV Light o_product Ring-Opened Products or Benzoic Acid Derivative parent->o_product Oxidizing Agent t_product Decarboxylated Product parent->t_product Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic strategies for this compound include:

  • Hydrolysis of 2-(Trifluoromethoxy)phenylacetonitrile: This is a widely used method involving the conversion of the corresponding benzyl cyanide to the carboxylic acid under acidic or basic conditions.

  • Carboxylation of a Grignard Reagent: This route involves the formation of a Grignard reagent from 2-(trifluoromethoxy)benzyl halide (bromide or chloride) followed by its reaction with carbon dioxide.

  • Willgerodt-Kindler Reaction: This method can be used to synthesize the target compound from 2'-(trifluoromethoxy)acetophenone, although it may be less common for this specific substrate.

Q2: What are the most likely side products I might encounter during the synthesis of this compound?

A2: The side products largely depend on the synthetic route chosen. Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. Please refer to the troubleshooting guides below for specific examples related to your synthetic method.

Q3: How can I best identify the side products in my reaction mixture?

A3: A combination of analytical techniques is recommended for accurate identification:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial identification of spots corresponding to starting materials, product, and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantification of product purity and detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for the identification of unknown side products. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the product and impurities.

Troubleshooting Guides

Route 1: Hydrolysis of 2-(Trifluoromethoxy)phenylacetonitrile

This route typically involves the preparation of 2-(trifluoromethoxy)benzyl halide, conversion to the nitrile, and subsequent hydrolysis.

Problem 1: Low yield in the formation of 2-(Trifluoromethoxy)phenylacetonitrile from the corresponding benzyl halide.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reaction Monitor the reaction closely by TLC or GC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the cyanide salt is of good quality and sufficient excess is used.
Side reactions of the benzyl halide Benzyl halides can be susceptible to self-condensation or elimination reactions, especially under basic conditions or at elevated temperatures. Maintain a controlled temperature and consider using a phase-transfer catalyst to improve the reaction rate and selectivity.
Poor quality of starting benzyl halide Ensure the starting 2-(trifluoromethoxy)benzyl halide is pure. Impurities such as the corresponding benzaldehyde or benzoic acid can lead to unwanted side products.

Problem 2: Identification of unknown impurities after hydrolysis of 2-(Trifluoromethoxy)phenylacetonitrile.

Potential Side Products and Their Identification:

Potential Side ProductStructureIdentification Method
2-(Trifluoromethoxy)benzamide 2-(CF₃O)C₆H₄CH₂CONH₂An intermediate of the hydrolysis, especially under partial hydrolysis conditions. Can be identified by NMR (presence of amide protons) and IR (amide C=O and N-H stretches).
Unreacted 2-(Trifluoromethoxy)phenylacetonitrile 2-(CF₃O)C₆H₄CH₂CNCan be detected by GC-MS and NMR (characteristic nitrile peak in ¹³C NMR and IR).
2-(Trifluoromethoxy)benzoic acid 2-(CF₃O)C₆H₄COOHMay arise from oxidation of an aldehyde impurity in the starting material. Can be identified by HPLC and NMR.
Decarboxylation Product (if reaction is too harsh) 2-(Trifluoromethoxy)tolueneCan be detected by GC-MS.
Route 2: Carboxylation of 2-(Trifluoromethoxy)benzyl Grignard Reagent

This route involves the formation of a Grignard reagent from 2-(trifluoromethoxy)benzyl halide and its subsequent reaction with CO₂.

Problem 1: Low yield of the desired carboxylic acid.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Grignard reagent formation Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Activation of magnesium turnings may be necessary.
Wurtz-Coupling Side Reaction This is a common side reaction in Grignard reagent formation from benzyl halides, leading to the formation of 1,2-bis(2-(trifluoromethoxy)phenyl)ethane. Use dilute solutions and add the benzyl halide slowly to the magnesium suspension at a controlled temperature.
Reaction with atmospheric CO₂ or moisture Maintain a positive pressure of inert gas throughout the reaction and workup.
Inefficient carboxylation Ensure an excess of high-purity, dry carbon dioxide (e.g., from dry ice or a cylinder) is used. Add the Grignard reagent to the CO₂ source (or vice versa) at a low temperature.

Problem 2: Identification of major byproducts.

Potential Side Products and Their Identification:

Potential Side ProductStructureIdentification Method
1,2-bis(2-(trifluoromethoxy)phenyl)ethane [2-(CF₃O)C₆H₄CH₂]₂The primary Wurtz-coupling byproduct. Can be identified by GC-MS and NMR.
2-(Trifluoromethoxy)toluene 2-(CF₃O)C₆H₄CH₃Formed if the Grignard reagent is quenched by a proton source (e.g., moisture). Detectable by GC-MS.
2-(Trifluoromethoxy)benzaldehyde 2-(CF₃O)C₆H₄CHOMay form from the reaction of the Grignard reagent with any residual starting benzyl halide or from oxidation. Can be identified by GC-MS and NMR.

Experimental Protocols

Key Experiment: Identification of Side Products by GC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Illustrative):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions (Illustrative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis: Compare the retention times and mass spectra of the peaks in the chromatogram with those of authentic standards (if available) or with library spectra (e.g., NIST).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Hydrolysis or Grignard) start->reaction workup Reaction Workup reaction->workup crude Crude Product workup->crude tlc TLC Analysis crude->tlc hplc HPLC Analysis crude->hplc gcms GC-MS Analysis crude->gcms nmr NMR Analysis crude->nmr purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure_product Pure Product purification->pure_product

Caption: Workflow for Synthesis and Side Product Identification.

troubleshooting_logic cluster_hydrolysis Route 1: Nitrile Hydrolysis cluster_grignard Route 2: Grignard Carboxylation start Low Yield or Impure Product incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis side_reactions_nitrile Side Reactions in Nitrile Formation? start->side_reactions_nitrile poor_grignard_formation Poor Grignard Formation? start->poor_grignard_formation wurtz_coupling Wurtz Coupling? start->wurtz_coupling check_amide Check for Amide Intermediate incomplete_hydrolysis->check_amide check_starting_nitrile Check Purity of Nitrile side_reactions_nitrile->check_starting_nitrile check_toluene_byproduct Check for Protonated Byproduct poor_grignard_formation->check_toluene_byproduct check_biphenyl_dimer Check for Dimer Byproduct wurtz_coupling->check_biphenyl_dimer

Caption: Troubleshooting Logic for Common Synthesis Issues.

Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethoxy)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(trifluoromethoxy)phenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

I. Synthetic Pathways Overview

The synthesis of this compound can be approached through several synthetic routes. The selection of a particular pathway may depend on the availability of starting materials, scalability, and safety considerations. The three primary routes discussed in this guide are:

  • From 2-(Trifluoromethoxy)aniline: This route involves the conversion of the aniline to a benzyl cyanide intermediate via a Sandmeyer reaction, followed by hydrolysis.

  • From 2-(Trifluoromethoxy)benzyl Halide: This pathway utilizes a Grignard reagent formed from the corresponding benzyl halide, which is then carboxylated.

  • From 2-(Trifluoromethoxy)acetophenone: This method employs the Willgerodt-Kindler reaction to convert the acetophenone to a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.

Synthetic_Pathways_Overview 2-(Trifluoromethoxy)aniline 2-(Trifluoromethoxy)aniline Sandmeyer_Reaction Sandmeyer Reaction (Cyanation) 2-(Trifluoromethoxy)aniline->Sandmeyer_Reaction 2-(Trifluoromethoxy)benzyl_halide 2-(Trifluoromethoxy)benzyl halide Grignard_Formation Grignard Formation 2-(Trifluoromethoxy)benzyl_halide->Grignard_Formation 2-(Trifluoromethoxy)acetophenone 2-(Trifluoromethoxy)acetophenone Willgerodt_Kindler Willgerodt-Kindler Reaction 2-(Trifluoromethoxy)acetophenone->Willgerodt_Kindler 2-(Trifluoromethoxy)phenylacetic_acid 2-(Trifluoromethoxy)phenylacetic acid 2-(Trifluoromethoxy)benzyl_cyanide 2-(Trifluoromethoxy)benzyl cyanide Sandmeyer_Reaction->2-(Trifluoromethoxy)benzyl_cyanide Hydrolysis_Nitrile Hydrolysis Hydrolysis_Nitrile->2-(Trifluoromethoxy)phenylacetic_acid Grignard_Reagent Grignard Reagent Grignard_Formation->Grignard_Reagent Carboxylation Carboxylation (CO2) Carboxylation->2-(Trifluoromethoxy)phenylacetic_acid Thioamide_Intermediate Thioamide Intermediate Willgerodt_Kindler->Thioamide_Intermediate Hydrolysis_Thioamide Hydrolysis Hydrolysis_Thioamide->2-(Trifluoromethoxy)phenylacetic_acid 2-(Trifluoromethoxy)benzyl_cyanide->Hydrolysis_Nitrile Grignard_Reagent->Carboxylation Thioamide_Intermediate->Hydrolysis_Thioamide

Caption: Overview of synthetic pathways to this compound.

II. Route 1: From 2-(Trifluoromethoxy)aniline

This route involves two key steps: the Sandmeyer cyanation of 2-(trifluoromethoxy)aniline to form 2-(trifluoromethoxy)benzyl cyanide, followed by hydrolysis to the final product.

Experimental Protocol: Sandmeyer Cyanation (General Procedure)

A general procedure for the Sandmeyer reaction to produce aryl nitriles from aryl diazonium salts is as follows:

  • Diazotization: 2-(Trifluoromethoxy)aniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) at a controlled temperature.

  • Work-up: The reaction mixture is typically heated to decompose any remaining diazonium salt, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 2-(trifluoromethoxy)benzyl cyanide.

Troubleshooting Guide: Sandmeyer Cyanation
Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of diazonium salt Temperature too high during diazotization, leading to decomposition.Maintain a strict temperature control between 0-5 °C. Use a calibrated thermometer.
Insufficient acid, leading to incomplete diazotization.Ensure a sufficient excess of acid is used to maintain a low pH.
Low yield of benzyl cyanide Premature decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation. Avoid exposure to light and elevated temperatures.
Inefficient cyanation reaction.Ensure the use of freshly prepared and high-purity CuCN. The presence of impurities can inhibit the reaction.
Formation of side products (e.g., phenol) Reaction of the diazonium salt with water.Add the diazonium salt solution to the cyanide solution slowly and maintain the recommended temperature.
Difficulty in product isolation Emulsion formation during extraction.Add a saturated brine solution to the aqueous layer to break the emulsion.
FAQs: Sandmeyer Cyanation
  • Q: Why is it crucial to maintain a low temperature during diazotization? A: Aryl diazonium salts are thermally unstable and can decompose rapidly at higher temperatures, leading to the formation of unwanted byproducts, primarily phenols, and a significant reduction in the yield of the desired product.

  • Q: What is the role of copper(I) cyanide in the Sandmeyer reaction? A: Copper(I) cyanide acts as a catalyst to facilitate the substitution of the diazonium group with a cyanide group through a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Protocol: Hydrolysis of 2-(Trifluoromethoxy)benzyl Cyanide

The hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions.

  • Acidic Hydrolysis: The nitrile is refluxed with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Basic Hydrolysis: The nitrile is refluxed with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to obtain the carboxylic acid.

Troubleshooting Guide: Nitrile Hydrolysis
Issue Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis Insufficient reaction time or temperature.Increase the reflux time or consider using a higher concentration of acid/base.
Low solubility of the nitrile in the aqueous medium.The addition of a co-solvent like ethanol or acetic acid can improve solubility.
Formation of amide byproduct Incomplete hydrolysis.Prolong the reaction time or increase the concentration of the hydrolyzing agent.
Decarboxylation of the product Harsh reaction conditions (very high temperatures).Use milder conditions, such as a lower reflux temperature or a less concentrated acid/base.
FAQs: Nitrile Hydrolysis
  • Q: Which hydrolysis method, acidic or basic, is generally preferred? A: Both methods are effective. Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis forms the carboxylate salt, which requires a subsequent acidification step. The choice may depend on the stability of the trifluoromethoxy group under the respective conditions. The trifluoromethoxy group is generally stable to both acidic and basic hydrolysis.

  • Q: How can I monitor the progress of the hydrolysis reaction? A: The reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots of the reaction mixture by techniques like HPLC or GC-MS to check for the disappearance of the starting nitrile and the appearance of the carboxylic acid product.

III. Route 2: From 2-(Trifluoromethoxy)benzyl Halide

This route involves the formation of a Grignard reagent from 2-(trifluoromethoxy)benzyl halide, followed by carboxylation with carbon dioxide. A commercial source for 2-(trifluoromethoxy)benzyl bromide has been identified.[2]

Experimental Protocol: Grignard Reaction and Carboxylation
  • Grignard Reagent Formation: Magnesium turnings are activated in anhydrous ether (e.g., diethyl ether or THF). A solution of 2-(trifluoromethoxy)benzyl halide in anhydrous ether is then added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Carboxylation: The Grignard reagent solution is added slowly to crushed dry ice (solid CO₂) or bubbled with CO₂ gas.[3]

  • Work-up: The reaction mixture is quenched with an aqueous acid solution (e.g., HCl or H₂SO₄) to protonate the carboxylate and dissolve the magnesium salts. The product is then extracted with an organic solvent.

Troubleshooting Guide: Grignard Reaction
Issue Possible Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate Inactive magnesium surface due to oxide layer.Activate magnesium turnings by crushing them, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
Presence of moisture in glassware or solvent.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.
Low yield of Grignard reagent Wurtz coupling side reaction, especially with benzyl halides.Use a less coordinating solvent like diethyl ether instead of THF to potentially reduce the rate of Wurtz coupling. Add the benzyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide.
The electron-withdrawing trifluoromethoxy group may hinder Grignard formation.Consider using more reactive magnesium (Rieke magnesium) or an entrainment method.
Low yield of carboxylic acid Inefficient carboxylation.Ensure an excess of dry ice is used. Add the Grignard reagent slowly to the dry ice to prevent localized warming and side reactions.
Reaction of Grignard reagent with atmospheric CO₂ and moisture.Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
FAQs: Grignard Reaction
  • Q: Why is it critical to use anhydrous conditions for a Grignard reaction? A: Grignard reagents are strong bases and will react with any protic source, such as water, to quench the reagent and form the corresponding alkane, thus preventing the desired carboxylation reaction.

  • Q: What are the main side products in a Grignard reaction with a benzyl halide? A: The primary side product is often the Wurtz coupling product, where two benzyl groups couple to form a bibenzyl derivative.

IV. Route 3: From 2-(Trifluoromethoxy)acetophenone

This route utilizes the Willgerodt-Kindler reaction to convert 2-(trifluoromethoxy)acetophenone into a thioamide intermediate, which is then hydrolyzed to the phenylacetic acid.

Experimental Protocol: Willgerodt-Kindler Reaction
  • Thioamide Formation: 2-(Trifluoromethoxy)acetophenone, sulfur, and a secondary amine (e.g., morpholine) are heated together, often without a solvent or in a high-boiling solvent like pyridine or DMF.[4]

  • Hydrolysis: The resulting thioamide is then hydrolyzed to the carboxylic acid using either acidic or basic conditions, similar to the hydrolysis of nitriles.

Troubleshooting Guide: Willgerodt-Kindler Reaction
Issue Possible Cause(s) Suggested Solution(s)
Low yield of thioamide The electron-withdrawing trifluoromethoxy group may deactivate the aromatic ring and hinder the reaction.Higher reaction temperatures and longer reaction times may be necessary. The use of a high-boiling point solvent can help achieve the required temperature.
Sub-optimal ratio of reactants.Optimize the molar ratios of the acetophenone, sulfur, and amine.
Formation of complex mixtures Side reactions due to high temperatures.Careful temperature control is crucial. Consider using microwave irradiation for more controlled and rapid heating.
Incomplete hydrolysis of the thioamide Thioamides can be more resistant to hydrolysis than amides.Use more forcing hydrolysis conditions (e.g., higher concentration of acid/base, longer reflux times).
FAQs: Willgerodt-Kindler Reaction
  • Q: What is the role of sulfur and the amine in the Willgerodt-Kindler reaction? A: The amine reacts with the ketone to form an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide.[4]

  • Q: Are there any alternatives to morpholine as the amine? A: Other secondary amines like piperidine or pyrrolidine can be used. The choice of amine can influence the reaction rate and yield.

V. Purification and Characterization

Purification

The final product, this compound, is a solid and can be purified by recrystallization.

  • Solvent Selection: A suitable solvent system should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at low temperatures. Common solvents for recrystallizing phenylacetic acid derivatives include water, ethanol, or mixtures of organic solvents like toluene and hexanes.

  • Procedure: The crude product is dissolved in a minimum amount of hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.

Characterization Data (for analogous compounds)

Since specific data for this compound is limited in the provided search results, data for analogous compounds are presented for reference.

CompoundMelting Point (°C)
2-(Trifluoromethyl)phenylacetic acid100-102
2,4,5-Trifluorophenylacetic acid118-122

VI. Visualization of Key Processes

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Activate_Mg Activate Mg turnings (I₂, crushing) Add_Halide Slowly add halide solution to Mg suspension Activate_Mg->Add_Halide Prepare_Halide_Solution Prepare solution of 2-(trifluoromethoxy)benzyl halide in anhydrous ether Prepare_Halide_Solution->Add_Halide Reflux Reflux to ensure complete reaction Add_Halide->Reflux Add_to_CO2 Add Grignard reagent to excess dry ice Reflux->Add_to_CO2 Quench Quench with aqueous acid Add_to_CO2->Quench Extract Extract with organic solvent Quench->Extract Purify Wash, dry, and concentrate Extract->Purify Final_Product Final_Product Purify->Final_Product 2-(Trifluoromethoxy) phenylacetic acid

Caption: Experimental workflow for the Grignard reaction route.

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Caption: A logical troubleshooting workflow for common synthesis issues.

References

troubleshooting guide for reactions involving 2-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-(Trifluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its reactivity?

A1: this compound possesses a unique combination of functional groups that dictate its reactivity:

  • Carboxylic Acid Group: This is the primary site for reactions such as amide bond formation, esterification, and conversion to the acyl chloride.

  • Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing and is generally stable under a wide range of reaction conditions, including many acidic and basic environments.[1] Its electron-withdrawing nature can increase the acidity of the carboxylic acid proton and potentially influence the reactivity of the aromatic ring. This group also significantly increases the lipophilicity of the molecule.[2]

  • Steric Hindrance: The ortho-substitution of the phenyl ring can introduce steric hindrance around the carboxylic acid group, which may slow down certain reactions, particularly amide coupling with bulky amines.

Q2: How stable is the trifluoromethoxy (-OCF₃) group during typical organic transformations?

A2: The trifluoromethoxy group is known for its high stability and is relatively inert under many standard reaction conditions.[1] It is generally stable to both acidic and basic hydrolysis, much more so than a simple methoxy group. However, under very harsh basic conditions, cleavage can occur. For most standard procedures outlined in this guide, the -OCF₃ group is not expected to react.

Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A3: Yes, standard laboratory safety precautions should always be followed. When converting the acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride, it is crucial to work in a well-ventilated fume hood as these reagents are corrosive and toxic, and the reaction evolves corrosive HCl gas.[3] The resulting acyl chloride is also moisture-sensitive and corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Amide Coupling Reactions

Q: I am getting a low yield in my amide coupling reaction with this compound. What are the possible causes and solutions?

A: Low yields in amide coupling reactions with this substrate are often due to steric hindrance from the ortho-trifluoromethoxy group and the electronic effect of this electron-withdrawing substituent. Here is a breakdown of potential issues and how to address them:

  • Problem: Inefficient activation of the carboxylic acid.

    • Solution: Choose a more robust coupling reagent. For sterically hindered acids, standard reagents like EDC/HOBt may be sluggish.[4] Consider using more powerful reagents such as HATU, HBTU, or PyBOP.[4][5] Creating an acyl fluoride in situ has also been shown to be effective for coupling sterically hindered substrates.[4]

  • Problem: Poor nucleophilicity of the amine.

    • Solution: If using an electron-deficient amine, the reaction may be slow. Increasing the reaction temperature or using a stronger activating agent can help. Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in slight excess can also improve the reaction rate.

  • Problem: Side reactions.

    • Solution: Racemization can be an issue if the alpha-carbon is chiral. Using additives like HOBt or employing racemization-suppressing coupling reagents is recommended. If using an amine salt (e.g., hydrochloride or TFA salt), ensure you are using a sufficient amount of base to liberate the free amine for the reaction.[6]

Comparative Yields of Coupling Reagents for Hindered Phenylacetic Acid Analogs

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)*
EDC/HOBtDIPEADMFRoom Temp2430-50[4]
DCC/DMAPNoneCH₂Cl₂Room Temp4~28[1]
HATUDIPEADMFRoom Temp270-90[6][7]
PyBOPDIPEADMFRoom Temp465-85[8]
Acyl Fluoride (in situ)DIPEACH₂Cl₂80-1007~78[4]

*Yields are based on reactions with sterically hindered phenylacetic acid analogs and may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Amide Coupling using HATU

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.

  • Add the amine (1.0 - 1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0 - 3.0 eq.).

  • Add HATU (1.1 - 1.2 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[9]

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid 2-(Trifluoromethoxy)- phenylacetic Acid Coupling_Reagent Add Coupling Reagent (e.g., HATU) Acid->Coupling_Reagent Amine Amine Amine->Coupling_Reagent Base Base (e.g., DIPEA) Base->Coupling_Reagent Solvent Anhydrous Solvent (e.g., DMF) Solvent->Coupling_Reagent Reaction_Mix Stir at Room Temp Coupling_Reagent->Reaction_Mix Monitoring Monitor by TLC/LC-MS Reaction_Mix->Monitoring Quench Aqueous Workup Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/ Recrystallization) Extract->Purify Product Pure Amide Purify->Product

General workflow for amide coupling.
Esterification Reactions

Q: My Fischer esterification of this compound is giving a low yield. How can I improve it?

A: Fischer esterification is an equilibrium-limited reaction. Low yields are typically due to the presence of water or not effectively shifting the equilibrium towards the products.

  • Problem: Equilibrium not favoring the ester.

    • Solution 1: Use a large excess of the alcohol (it can often be used as the solvent). This is a common and effective strategy to drive the reaction forward.[10]

    • Solution 2: Remove water as it is formed. For reactions in a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.[11]

  • Problem: Incomplete reaction.

    • Solution: Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[12] Increase the reaction time or temperature (reflux). Monitor the reaction by TLC to determine when it has reached completion.

Typical Conditions for Fischer Esterification of Phenylacetic Acid Analogs

AlcoholCatalystSolventTemperature (°C)Time (h)Typical Yield (%)*
MethanolH₂SO₄MethanolReflux4-8>90[13]
EthanolH₂SO₄TolueneReflux (Dean-Stark)6~85[11]
IsopropanolAmberlyst-15Isopropanol1106~80[14]

*Yields are based on reactions with phenylacetic acid and its analogs and may vary.

Experimental Protocol: Fischer Esterification

  • Combine this compound (1.0 eq.) and a large excess of the desired alcohol (e.g., 20-50 eq., which also serves as the solvent) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by distillation or column chromatography if necessary.

Esterification_Troubleshooting Start Low Esterification Yield Q1 Is water being removed? Start->Q1 Sol1 Use Dean-Stark trap or a large excess of alcohol. Q1->Sol1 No Q2 Is the reaction at equilibrium? Q1->Q2 Yes End Improved Yield Sol1->End Sol2 Increase reaction time or temperature. Check catalyst amount. Q2->Sol2 No Q2->End Yes

Troubleshooting decision tree for esterification.
Acid Chloride Formation

Q: I am having trouble forming the acyl chloride of this compound. The subsequent reaction gives a poor yield.

A: The formation of acyl chlorides is generally straightforward, but issues can arise from moisture contamination or decomposition.

  • Problem: Incomplete conversion to the acyl chloride.

    • Solution: Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Refluxing the mixture for 1-2 hours is typically sufficient to drive the reaction to completion.[13][15] A catalytic amount of DMF can accelerate reactions with oxalyl chloride.[16]

  • Problem: Hydrolysis of the acyl chloride.

    • Solution: This is the most common issue. Acyl chlorides are highly reactive towards water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. It is often best to use the crude acyl chloride directly in the next step without purification.[17]

  • Problem: Side reactions and decomposition.

    • Solution: Phenylacetyl chlorides can be thermally unstable.[18] After formation, remove the excess chlorinating agent under reduced pressure without excessive heating. If distillation is necessary, perform it under high vacuum to keep the temperature low.

Experimental Protocol: Synthesis of 2-(Trifluoromethoxy)phenylacetyl chloride

  • Place this compound (1.0 eq.) in a dry, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Add thionyl chloride (2.0 eq.) either neat or in an anhydrous solvent like toluene.[19]

  • Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by distillation or under reduced pressure.

  • The resulting crude 2-(Trifluoromethoxy)phenylacetyl chloride can typically be used in the next step without further purification.

Ester Hydrolysis (Saponification)

Q: My ester hydrolysis is incomplete, or I am observing side products.

A: Incomplete hydrolysis or the formation of side products can occur if the reaction conditions are not optimized.

  • Problem: Incomplete hydrolysis.

    • Solution: Ensure a sufficient excess of the base (e.g., LiOH, NaOH, or KOH) is used (typically 2-3 equivalents).[20] If the ester is sterically hindered, heating may be required. A co-solvent like THF or methanol can be used to improve solubility.

  • Problem: Transesterification side product.

    • Solution: This occurs if an alcohol (e.g., methanol, ethanol) is used as a co-solvent. The alkoxide formed can act as a nucleophile, leading to a different ester. To avoid this, use a non-alcoholic co-solvent like THF with aqueous base.

  • Problem: Decomposition of the trifluoromethoxy group.

    • Solution: While generally stable, very strong basic conditions and prolonged heating could potentially lead to hydrolysis of the -OCF₃ group. Use the mildest conditions necessary to achieve hydrolysis (e.g., LiOH in THF/water at room temperature before resorting to heating with NaOH or KOH).[20]

Experimental Protocol: Hydrolysis of a Methyl Ester

  • Dissolve the methyl ester of this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, acidify the reaction mixture to a pH of ~2 with 1M HCl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Decarboxylation

Q: I am observing unexpected loss of CO₂ (decarboxylation) from my starting material or product.

A: While simple phenylacetic acids are generally stable to decarboxylation, certain conditions can promote this side reaction.

  • Problem: Photodecarboxylation.

    • Solution: Phenylacetic acids, particularly those with electron-withdrawing groups, can undergo photodecarboxylation upon exposure to UV light, especially in basic aqueous solutions.[11] Protect your reaction from light if this is a concern.

  • Problem: Thermal or acid-catalyzed decarboxylation.

    • Solution: High temperatures or very strong acidic conditions might induce decarboxylation, although this is less common for this class of compounds unless other activating groups are present. If decarboxylation is suspected, try running the reaction at a lower temperature.

References

Technical Support Center: Handling 2-(Trifluoromethoxy)phenylacetic acid in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for successfully employing 2-(Trifluoromethoxy)phenylacetic acid in moisture-sensitive chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are its reactions moisture-sensitive?

A: this compound is an organic compound featuring a carboxylic acid group. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which influences the reactivity of the molecule.[1] Reactions involving this compound, particularly those requiring the activation of the carboxylic acid group (e.g., for amide or ester formation), are highly sensitive to moisture. The activated intermediates, such as acyl chlorides or O-acylisoureas, are readily hydrolyzed by water, which reverts them to the starting carboxylic acid, thus preventing the desired reaction and reducing the yield.[2][3]

Q2: What are the initial signs of moisture contamination in my reaction?

A: Signs of moisture contamination can include:

  • Low or No Product Formation: The most common indicator is a reaction that stalls or fails to produce the desired product, as monitored by techniques like Thin Layer Chromatography (TLC).[4]

  • Reagent Decomposition: Some activating agents or catalysts may precipitate or change color upon contact with water.

  • Inconsistent Results: Reproducibility issues between experiments can often be traced back to varying levels of moisture.[5]

  • Formation of Byproducts: The primary byproduct is often the starting carboxylic acid itself, resulting from the hydrolysis of the activated intermediate.

Q3: How should I properly store and handle solid this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[6] For highly sensitive reactions, it is best practice to store the reagent inside a desiccator or a glovebox to minimize exposure to atmospheric moisture. When weighing and transferring the solid, perform these actions as quickly as possible or, ideally, within an inert atmosphere environment like a glovebox.[7][8]

Q4: What is the most effective way to dry the solvents for my reaction?

A: The choice of drying method depends on the solvent and the required level of dryness. Passing the solvent through a column of activated alumina is a highly effective and rapid method.[9] Alternatively, storing the solvent over activated molecular sieves (3Å or 4Å) for 48-72 hours can achieve very low water content.[9] For certain solvents, distillation from appropriate drying agents under an inert atmosphere is also a rigorous option.

Q5: Which common drying agents are compatible with a carboxylic acid like this one?

A: Care must be taken when selecting a drying agent, as some basic agents can react with the acidic proton of the carboxylic acid.

  • Suitable: Magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), and molecular sieves are generally compatible and effective.

  • Unsuitable: Basic drying agents like potassium carbonate (K₂CO₃) and calcium oxide (CaO) should be avoided as they will react with the acid.[10] Calcium chloride (CaCl₂) can form adducts with carboxylic acids and should also be avoided.[10]

Q6: What are the key differences between using a Schlenk line and a glovebox for these reactions?

A: Both techniques create an inert atmosphere to exclude moisture and oxygen, but they are suited for different operations.

  • Schlenk Line: A Schlenk line is a glass manifold that allows for the evacuation of air from glassware and backfilling with an inert gas (like Nitrogen or Argon).[11][12][13] It is ideal for conducting reactions in solution, performing distillations, and transferring liquids via syringe or cannula.[11][14]

  • Glovebox: A glovebox is a sealed chamber filled with an inert atmosphere where manipulations can be performed directly using integrated gloves.[7][15][16] It is superior for handling and weighing solids, preparing reaction mixtures, and other operations that are difficult to perform in sealed glassware.[13][15] For maximum rigor, reagents can be weighed in a glovebox and the reaction can then be run on a Schlenk line.[7]

Section 2: Troubleshooting Guides

Issue 1: Low to No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields are most often traced back to moisture contamination or reagent quality. Follow this checklist to diagnose the issue:

  • Verify Anhydrous Conditions: Were the glassware, solvents, and inert gas stream rigorously dried? Even trace amounts of water can halt the reaction.[2][17] Flame-drying the glassware under vacuum and using freshly dried solvents are critical first steps.[11]

  • Assess Reagent Purity and Activity: Is the this compound pure? Are the coupling reagents (e.g., oxalyl chloride, EDC, HATU) fresh and active? Coupling reagents are often moisture-sensitive themselves and should be handled under inert conditions.

  • Check Stoichiometry: Ensure the molar ratios of your reactants and reagents are correct. For some reactions, like Friedel-Crafts acylation, a stoichiometric amount of the catalyst may be required because the product can form a complex with it.[18]

  • Optimize Reaction Temperature: Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[3] If the reaction is sluggish at room temperature, consider a gradual increase in temperature while monitoring by TLC.

  • Ensure Proper Mixing: In heterogeneous mixtures, inefficient stirring can lead to poor reaction rates. Ensure the stir bar is rotating effectively.[4]

Issue 2: Formation of Unexpected Byproducts

Q: I am observing significant side products, complicating purification. What are the likely side reactions and how can I suppress them?

A: The primary side product is often the starting material from hydrolysis. However, other issues can arise:

  • Hydrolysis: If you see a prominent spot on your TLC corresponding to the starting carboxylic acid, it confirms that your activated intermediate is reacting with water. Improving anhydrous technique is the solution.

  • Di-acylation or other Stoichiometric Issues: In amide couplings, for example, using a large excess of the acylating agent can sometimes lead to side reactions like di-acylation of the amine.[3] Using a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) and adding it slowly to the reaction mixture can minimize this.[3]

  • Rearrangement or Decomposition: High reaction temperatures can sometimes lead to decomposition or rearrangement of sensitive functional groups. If you suspect this, try running the reaction at a lower temperature for a longer period.

Section 3: Data Presentation and Protocols

Quantitative Data Tables

Table 1: Recommended Solvent Drying Methods and Achievable Water Content

Solvent Drying Agent/Method Procedure Typical H₂O Content (ppm)
Tetrahydrofuran (THF) Activated Alumina Column Pass solvent through a column of activated neutral alumina. < 10
Tetrahydrofuran (THF) 3Å Molecular Sieves Allow solvent to stand over activated sieves (20% m/v) for 48h.[9] ~10-30
Dichloromethane (DCM) Calcium Hydride (CaH₂) Reflux over CaH₂ followed by distillation under N₂. < 20
Acetonitrile (MeCN) 3Å Molecular Sieves Allow solvent to stand over activated sieves (10% m/v) for 72h. ~30

| Toluene | Sodium/Benzophenone | Reflux over sodium metal with benzophenone indicator until a persistent blue/purple color appears, then distill under N₂. | < 10 |

Data adapted from literature recommendations for achieving low parts-per-million (ppm) water content.[9]

Table 2: Compatibility of Common Drying Agents with Carboxylic Acids

Drying Agent Capacity Speed Suitability for Carboxylic Acid Solutions Rationale
Sodium Sulfate (Na₂SO₄) High Low Suitable Neutral salt, generally useful for pre-drying.
Magnesium Sulfate (MgSO₄) High High Suitable Neutral salt, fast and effective for final drying.
Molecular Sieves (3Å/4Å) High High Suitable Inert and highly efficient at trapping water.
Calcium Chloride (CaCl₂) High Medium Unsuitable Forms complexes with carboxylic acids.[10]
Potassium Carbonate (K₂CO₃) Medium Medium Unsuitable Basic; will deprotonate the carboxylic acid.

| Calcium Oxide (CaO) | High | Medium | Unsuitable | Basic; will deprotonate the carboxylic acid.[10] |

Experimental Protocol: General Procedure for Amide Coupling under Anhydrous Conditions

This protocol describes the formation of an amide by activating this compound with oxalyl chloride, followed by reaction with a primary amine.

1. Preparation of Glassware and Apparatus:

  • All glassware (round-bottom flask, addition funnel, magnetic stir bar) must be thoroughly cleaned and dried in an oven at >120°C overnight or flame-dried under vacuum.[11]

  • Assemble the glassware hot and connect it to a Schlenk line. Allow it to cool to room temperature under high vacuum.

  • Perform at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles to ensure an inert atmosphere.[11][12]

2. Reagents and Solvents:

  • Use anhydrous grade solvents (e.g., Dichloromethane, DCM) from a solvent purification system or dried as described in Table 1.

  • Transfer anhydrous DCM to the reaction flask via a cannula or a dry syringe.[14]

  • Ensure all reagents (oxalyl chloride, amine, triethylamine) are from freshly opened bottles or have been properly stored and handled to exclude moisture.

3. Reaction Procedure:

  • Step 1: Activation. Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 1 drop per 10 mmol of acid).

  • Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe. Gas evolution (CO₂, CO, HCl) will be observed.

  • Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour to form the acyl chloride in situ.

  • Step 2: Coupling. In a separate dry flask under inert gas, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C.

  • Using a cannula, slowly transfer the freshly prepared acyl chloride solution into the stirring amine solution.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 1-4 hours).

4. Workup and Purification:

  • Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography.

Section 4: Visual Guides and Diagrams

experimental_workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus (Hot, under Vacuum) A->B C 3. Establish Inert Atmosphere (3x Vacuum/N₂ Cycles) B->C D 4. Add Anhydrous Solvent & Reagents (via Syringe/Cannula) C->D E 5. Run Reaction (Monitor by TLC) D->E F 6. Quench Reaction (e.g., add water) E->F G 7. Aqueous Workup (Extraction & Drying) F->G H 8. Purify Product (Chromatography) G->H

Caption: A standard workflow for moisture-sensitive reactions.

troubleshooting_flowchart start Reaction Failed (Low/No Yield) q1 Were anhydrous conditions rigorous? start->q1 a1_yes Re-dry all glassware & solvents. Use Schlenk/glovebox techniques. q1->a1_yes No q2 Are reagents pure & active? q1->q2 Yes a1_yes->q2 a2_yes Use freshly opened/purified reagents. Verify activity of coupling agents. q2->a2_yes No q3 Are reaction conditions (temp, time, conc.) optimal? q2->q3 Yes a2_yes->q3 a3_yes Systematically vary temperature. Check stoichiometry & concentration. q3->a3_yes No end_node Reaction Optimized q3->end_node Yes a3_yes->end_node

Caption: A decision tree for troubleshooting failed reactions.

moisture_pathway cluster_main Reaction Pathways A R-COOH + Activating Agent B [R-CO-X] Activated Intermediate A->B Activation C Desired Product (e.g., Amide) B->C + Nucleophile (Desired Path) Hydrolysis R-COOH (Starting Material) B->Hydrolysis Hydrolysis (Undesired Path) Water H₂O (Moisture Contamination) Water->B

References

Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Trifluoromethoxy)phenylacetic acid. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the challenges of scaling up this important synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two most prevalent methods for synthesizing this compound on a larger scale are the hydrolysis of 2-(trifluoromethoxy)phenylacetonitrile and the Grignard reaction of a 2-(trifluoromethoxy)benzyl magnesium halide with carbon dioxide. The choice between these routes often depends on the availability and cost of starting materials, as well as safety considerations regarding the use of cyanide in the nitrile route.

Q2: What are the primary safety concerns when working with the nitrile hydrolysis route?

A2: The primary safety concern is the handling of cyanide salts, which are highly toxic. It is crucial to work in a well-ventilated area and have an emergency plan in place for cyanide exposure. The hydrolysis step itself can be exothermic and requires careful temperature control to avoid runaway reactions.

Q3: How does the trifluoromethoxy group affect the Grignard reaction?

A3: The electron-withdrawing nature of the trifluoromethoxy group can influence the formation and reactivity of the Grignard reagent. It may make the initiation of the Grignard reagent formation more challenging. Additionally, the stability of the Grignard reagent might be affected, necessitating careful control of temperature and reaction time.

Q4: What are the typical impurities I might encounter in the final product?

A4: In the nitrile hydrolysis route, incomplete hydrolysis can lead to the presence of 2-(trifluoromethoxy)phenylacetamide as an impurity. For the Grignard route, a common byproduct is the formation of a biphenyl derivative through a Wurtz-type coupling reaction. Unreacted starting materials can also be present in the crude product of both routes.

Q5: How can I best purify the final this compound product?

A5: Purification is typically achieved through recrystallization. Common solvent systems include a mixture of an organic solvent like ethyl acetate or toluene with a less polar co-solvent such as hexanes or heptane. The choice of solvent will depend on the impurity profile of your crude product.

Troubleshooting Guides

Issue 1: Low Yield in Nitrile Hydrolysis
Symptom Potential Cause Recommended Solution
Low conversion of nitrile Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
Inadequate mixing on a larger scale.Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reaction involves multiple phases.
Low concentration of acid or base catalyst.Increase the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide).
Formation of side products Over-hydrolysis or degradation of the product.Optimize the reaction temperature and time to minimize the formation of degradation products.
Polymerization of starting material or product.Ensure the reaction is carried out under an inert atmosphere if sensitivity to air or moisture is a concern.
Product loss during workup Incomplete extraction of the product.Perform multiple extractions with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its protonated, less water-soluble form during extraction.
Premature precipitation of the product.Ensure the product is fully dissolved in the extraction solvent before separating the layers.
Issue 2: Difficulty with Grignard Reagent Formation and Reaction
Symptom Potential Cause Recommended Solution
Grignard reaction fails to initiate Inactive magnesium surface.Use freshly crushed or ground magnesium turnings to expose a fresh surface. A small crystal of iodine can also be used as an activating agent.
Presence of moisture in glassware or solvents.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Low yield of carboxylic acid Inefficient trapping of CO2.For larger scale reactions, bubbling CO2 gas through the solution may be inefficient. Consider adding the Grignard solution to a slurry of dry ice in an anhydrous ether.
Wurtz-coupling side reaction.Add the benzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Degradation of the Grignard reagent.Maintain a low reaction temperature during Grignard formation and subsequent carboxylation to improve stability.
Formation of a significant amount of biphenyl impurity High local concentration of the benzyl halide.Slow, controlled addition of the benzyl halide to the magnesium suspension is crucial.
Elevated reaction temperature.Maintain the reaction temperature below 30°C during the formation of the Grignard reagent.

Data Presentation

The following tables summarize typical quantitative data for the two primary synthesis routes. Please note that actual results may vary depending on specific experimental conditions and scale.

Table 1: Comparison of Synthesis Routes for this compound

Parameter Nitrile Hydrolysis Route Grignard Route
Starting Material 2-(Trifluoromethoxy)benzyl Cyanide2-(Trifluoromethoxy)benzyl Halide
Typical Overall Yield 75-90%60-80%
Purity Before Recrystallization 90-95%85-95%
Key Reagents H2SO4 or NaOH, WaterMg, CO2 (dry ice)
Primary Safety Concern Handling of CyanideHandling of pyrophoric Grignard reagent

Table 2: Typical Reaction Conditions

Parameter Nitrile Hydrolysis (Acidic) Grignard Carboxylation
Solvent Water, optional co-solvent (e.g., ethanol)Anhydrous Diethyl Ether or THF
Reaction Temperature 100-110°C (Reflux)0-25°C (Grignard formation), -78°C (Carboxylation)
Reaction Time 4-8 hours2-4 hours (Grignard formation), 1-2 hours (Carboxylation)
Work-up Extraction and crystallizationQuenching with acid, extraction, and crystallization

Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis

This protocol is a representative procedure and may require optimization for specific equipment and scale.

Step 1: Synthesis of 2-(Trifluoromethoxy)phenylacetonitrile

  • To a solution of sodium cyanide in a mixture of water and ethanol, add 2-(trifluoromethoxy)benzyl chloride.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(trifluoromethoxy)phenylacetonitrile.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Combine the purified 2-(trifluoromethoxy)phenylacetonitrile with a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 6-8 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Protocol 2: Synthesis via Grignard Reaction

This protocol requires strict anhydrous conditions.

Step 1: Preparation of 2-(Trifluoromethoxy)benzyl Magnesium Chloride

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2-(trifluoromethoxy)benzyl chloride in anhydrous diethyl ether via the dropping funnel.

  • The reaction should initiate, as evidenced by gentle refluxing. If not, gentle warming may be required.

  • Once initiated, continue the addition of the benzyl chloride solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

Step 2: Carboxylation and Work-up

  • In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether.

  • Slowly add the prepared Grignard reagent to the dry ice slurry with vigorous stirring at -78°C.

  • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system to yield pure this compound.

Visualizations

Synthesis_Workflow_Nitrile_Hydrolysis start 2-(Trifluoromethoxy)benzyl Chloride step1 Cyanation (NaCN, EtOH/H2O, Reflux) start->step1 intermediate 2-(Trifluoromethoxy)phenylacetonitrile step1->intermediate step2 Hydrolysis (H2SO4, H2O, Reflux) intermediate->step2 purification Purification (Recrystallization) step2->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Synthesis_Workflow_Grignard_Reaction start 2-(Trifluoromethoxy)benzyl Chloride step1 Grignard Formation (Mg, Anhydrous Ether) start->step1 intermediate 2-(Trifluoromethoxy)benzyl Magnesium Chloride step1->intermediate step2 Carboxylation (CO2 (dry ice), -78°C) intermediate->step2 workup Acidic Work-up & Purification step2->workup end This compound workup->end

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Troubleshooting_Low_Yield start Low Yield Observed q1 Check Reaction Completion (TLC/HPLC) start->q1 a1_yes Incomplete Reaction q1->a1_yes No a1_no Reaction Complete q1->a1_no Yes sol1 Optimize Reaction Time/ Temperature/Catalyst a1_yes->sol1 q2 Analyze Crude Product for Impurities a1_no->q2 a2_yes Significant Side Products q2->a2_yes Yes a2_no Product Loss During Work-up q2->a2_no No sol2 Adjust Reaction Conditions (e.g., slower addition, inert atm.) a2_yes->sol2 sol3 Optimize Extraction/Purification (pH adjustment, solvent choice) a2_no->sol3

Caption: Decision tree for troubleshooting low yields in the synthesis.

resolving poor solubility of 2-(Trifluoromethoxy)phenylacetic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Trifluoromethoxy)phenylacetic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in various reaction media. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in my reaction solvent?

A1: this compound is a crystalline solid with a relatively nonpolar trifluoromethoxy group and a polar carboxylic acid group.[1][2] Its solubility is limited in both highly nonpolar organic solvents and in neutral aqueous solutions. In nonpolar solvents, the polar carboxylic acid group hinders dissolution, while in water, the hydrophobic phenyl ring and trifluoromethoxy group limit solubility.[2] Like many arylalkanoic acids, its solubility is highly dependent on the specific solvent system and conditions such as pH and temperature.[3]

Q2: I am observing poor solubility in water. What is the first and simplest step to improve it?

A2: For aqueous media, the simplest and most effective first step is pH adjustment.[] this compound is a carboxylic acid and will be deprotonated in a basic solution to form a highly soluble carboxylate salt.[5][6] By carefully adding a base (e.g., sodium hydroxide, potassium carbonate), you can significantly increase its solubility in water.[7]

Q3: My reaction needs to be run in an organic solvent, but the acid is not dissolving. What should I do?

A3: The use of a co-solvent is a common and effective strategy.[8] A small amount of a polar, water-miscible organic solvent can disrupt the crystal lattice of the acid and improve its interaction with the primary solvent.[] Commonly used co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), ethanol, and polyethylene glycols (PEGs).[9]

Q4: Can I convert the acid into a different form to improve its solubility for a subsequent reaction?

A4: Yes, derivatization is a viable strategy. Two common approaches are:

  • Salt Formation : Converting the carboxylic acid to its corresponding salt (e.g., sodium or potassium salt) can dramatically increase aqueous solubility and may improve solubility in some polar organic solvents.[10] Approximately 50% of marketed small molecule drugs are administered in salt form to enhance solubility.[10]

  • Esterification : Converting the acid to an ester (e.g., a methyl or ethyl ester) will make the molecule less polar. This can significantly improve its solubility in nonpolar organic solvents like ethers and hydrocarbons.[11][12]

Q5: Are there more advanced solvent systems I can use for this compound?

A5: Yes, for challenging cases, ionic liquids (ILs) can be excellent solvents for carboxylic acids.[13][14] ILs are salts that are liquid at low temperatures and can dissolve a wide range of compounds through various interactions, including hydrogen bonding with the carboxylic acid group.[15][16] Phosphonium and imidazolium-based ILs have shown high efficacy in dissolving and extracting carboxylic acids.[15][17]

Troubleshooting Guides

Guide 1: Resolving Poor Solubility in Aqueous Media via pH Adjustment

This guide provides a systematic approach to increase the solubility of this compound in aqueous reaction systems.

  • Problem: The compound appears as a solid suspension or fails to dissolve completely in water or buffered solutions at neutral pH.

  • Principle: Increasing the pH of the solution above the pKa of the carboxylic acid group (typically around 4-5 for phenylacetic acids) will convert the acid into its more soluble conjugate base (carboxylate).[7]

  • Procedure:

    • Add the solid this compound to your aqueous medium.

    • While stirring, add a suitable base dropwise. Common choices include 1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH).

    • Monitor the dissolution of the solid. Continue adding base until the solid is fully dissolved.

    • Check the final pH of the solution to ensure it is compatible with your planned reaction chemistry.

  • Troubleshooting:

    • Precipitation occurs when adding other reagents: The pH may have shifted, causing the acid to crash out. Re-adjust the pH as needed.

    • Reaction is not compatible with high pH: Consider using a weaker base like sodium bicarbonate or an organic base like triethylamine (TEA) if your reaction conditions are sensitive.

Guide 2: Enhancing Solubility in Organic Solvents Using Co-Solvents

This guide details how to select and use a co-solvent to dissolve this compound in a non-polar or moderately polar organic solvent.

  • Problem: The compound has low solubility in common organic reaction solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).

  • Principle: Co-solvents are water-miscible organic reagents that can enhance the solubility of poorly soluble compounds.[9] They work by reducing the overall polarity of the solvent system, which can help solvate the nonpolar parts of the molecule, or by establishing specific interactions (like hydrogen bonds) that break up the crystal lattice.[]

  • Procedure:

    • Attempt to dissolve the acid in the primary organic solvent.

    • If solubility is poor, add a small volume of a polar aprotic co-solvent (e.g., DMSO, DMF, DMA) incrementally, typically starting at 1-5% of the total volume.

    • Stir and gently warm the mixture if necessary and if thermally stable.

    • Continue adding the co-solvent until a clear solution is obtained.

  • Considerations:

    • Ensure the chosen co-solvent is inert and does not participate in or interfere with your reaction.

    • Commonly used co-solvents for arylalkanoic acids include DMSO, DMF, DMA, ethanol, and propylene glycol.[8][9]

Data Presentation

SolventCompoundSolubilityReference
Water2,4,5-Trifluorophenylacetic acidPoorly soluble[2]
Methanol2,4,5-Trifluorophenylacetic acidSoluble[2]
Ethanol2,4,5-Trifluorophenylacetic acidSoluble[2]
Acetone2,4,5-Trifluorophenylacetic acidSoluble[2]
Chloroform2,4,5-Trifluorophenylacetic acidSoluble[18]
Water2-[4-(Trifluoromethoxy)phenyl]acetic acidInsoluble[19]
General Organic Solvents2-[4-(Trifluoromethoxy)phenyl]acetic acidSoluble[19]

Experimental Protocols

Protocol 1: Preparation of a Soluble Stock Solution via pH Adjustment

Objective: To prepare a 0.1 M aqueous stock solution of this compound as its sodium salt.

Materials:

  • This compound (MW: 220.15 g/mol )[1]

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Volumetric flask

  • Stir plate and stir bar

  • pH meter or pH strips

Procedure:

  • Weigh 2.20 g (10 mmol) of this compound and add it to a 100 mL volumetric flask.

  • Add approximately 80 mL of deionized water to the flask. The acid will likely not dissolve and will form a slurry.

  • Place the flask on a magnetic stir plate and begin stirring.

  • Slowly add the 1.0 M NaOH solution dropwise to the stirring suspension.

  • Observe the dissolution of the solid. Continue adding NaOH until all the solid has dissolved, and the solution becomes clear.

  • Check the pH of the solution. It should be basic (typically pH > 8).

  • Once fully dissolved, add deionized water to bring the total volume to the 100 mL mark on the volumetric flask.

  • Stopper the flask and invert several times to ensure homogeneity. The resulting solution is a 0.1 M stock of sodium 2-(trifluoromethoxy)phenylacetate.

Protocol 2: Systematic Screening of Co-Solvents for an Organic Reaction

Objective: To identify an effective co-solvent system for dissolving this compound in a primary non-polar solvent (e.g., Toluene).

Materials:

  • This compound

  • Primary solvent (e.g., Toluene)

  • Co-solvents for screening: DMSO, DMF, THF, Ethanol

  • Small vials (e.g., 4 mL) with caps

  • Magnetic stir plate and small stir bars

Procedure:

  • Label four vials: "DMSO," "DMF," "THF," and "Ethanol."

  • In each vial, add 22 mg (0.1 mmol) of this compound.

  • To each vial, add 2 mL of the primary solvent (Toluene). The acid will not dissolve.

  • Add a small stir bar to each vial and place them on a stir plate.

  • To the "DMSO" vial, add DMSO dropwise (approx. 20 µL per drop) while stirring. Record the volume of co-solvent required to achieve complete dissolution.

  • Repeat step 5 for the other vials, adding the corresponding co-solvent to each.

  • Compare the results. The co-solvent that dissolves the acid in the smallest volume is the most effective for this system.

  • Scale-up: Use the determined ratio of primary solvent to co-solvent for your larger-scale reaction. For example, if 100 µL (5% v/v) of DMF was required to dissolve the acid in 2 mL of toluene, use a 5% v/v DMF/Toluene mixture for your main reaction.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound observed solvent_type What is the primary solvent type? start->solvent_type aqueous Aqueous Medium solvent_type->aqueous Aqueous organic Organic Medium solvent_type->organic Organic ph_adjust Action: Adjust pH with base (e.g., NaOH) to form soluble carboxylate salt aqueous->ph_adjust cosolvent Action: Add a polar aprotic co-solvent (e.g., DMSO, DMF) organic->cosolvent check_success1 Is the compound soluble and stable for the reaction? ph_adjust->check_success1 check_success2 Is the compound soluble and stable for the reaction? cosolvent->check_success2 derivatize Consider Derivatization: - Convert to ester for nonpolar solvents - Isolate as a salt for polar solvents check_success1->derivatize No end_success Success: Proceed with experiment check_success1->end_success Yes check_success2->derivatize No check_success2->end_success Yes end_fail Re-evaluate solvent system or reaction conditions derivatize->end_fail

Caption: Decision workflow for resolving solubility issues.

Caption: Acid-base equilibrium for solubilization.

References

Validation & Comparative

A Comparative Guide to 2-(Trifluoromethoxy)phenylacetic Acid and Other Phenylacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comparative analysis of 2-(Trifluoromethoxy)phenylacetic acid and a selection of other phenylacetic acid derivatives, providing researchers, scientists, and drug development professionals with a valuable resource for evaluating their potential in therapeutic applications. This document outlines their anti-inflammatory and cytotoxic properties, supported by available experimental data, and details the methodologies for key biological assays.

Introduction to Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a significant class of compounds in medicinal chemistry, forming the structural backbone of numerous established drugs, including the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The therapeutic potential of these derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. This guide focuses on this compound and compares its performance with other derivatives featuring various substitutions, such as halogens and methoxy groups.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of selected phenylacetic acid derivatives. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many phenylacetic acid derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac 0.611[1]0.63[1]0.97
Ibuprofen 13[2]370[2]0.035
This compound Data Not AvailableData Not AvailableData Not Available
4-Bromophenylacetic acid Data Not AvailableData Not AvailableData Not Available
4-Chlorophenylacetic acid Data Not AvailableData Not AvailableData Not Available
4-Fluorophenylacetic acid Data Not AvailableData Not AvailableData Not Available
4-Methoxyphenylacetic acid Data Not AvailableData Not AvailableData Not Available

Note: A lower IC50 value indicates greater potency. The selectivity index provides a measure of the drug's relative affinity for COX-1 versus COX-2.

Cytotoxic Activity: Inhibition of Cancer Cell Growth

Several phenylacetic acid derivatives have demonstrated the ability to inhibit the proliferation of cancer cells. The following data pertains to their activity against the MCF-7 human breast cancer cell line.

CompoundMCF-7 IC50 (nM)
4-Bromophenylacetic acid 10 ± 0.005[3]
4-Chlorophenylacetic acid 100 ± 0.02[3]
4-Fluorophenylacetic acid 100 ± 0.04[3]
4-Methoxyphenylacetic acid No significant antiproliferative activity[3]
This compound Data Not Available

Key Signaling Pathways

The biological activities of phenylacetic acid derivatives are often mediated through their influence on critical cellular signaling pathways, such as the Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cyclooxygenase (COX) Pathway

Phenylacetic acid derivatives, particularly NSAIDs like diclofenac and ibuprofen, exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory PA_Derivatives Phenylacetic Acid Derivatives PA_Derivatives->COX1 PA_Derivatives->COX2 Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Inflammatory_Stimuli_NFkB Inflammatory Stimuli IKK IKK Inflammatory_Stimuli_NFkB->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Inflammatory_Genes_NFkB Inflammatory Gene Transcription Nucleus_NFkB->Inflammatory_Genes_NFkB PA_Derivatives_NFkB Phenylacetic Acid Derivatives PA_Derivatives_NFkB->IKK inhibition by some derivatives Inflammatory_Stimuli_MAPK Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus_MAPK Nucleus MAPK->Nucleus_MAPK Inflammatory_Genes_MAPK Inflammatory Gene Transcription Nucleus_MAPK->Inflammatory_Genes_MAPK PA_Derivatives_MAPK Phenylacetic Acid PA_Derivatives_MAPK->MAPK inhibits ERK/JNK COX_Assay_Workflow start Start prepare_reagents Prepare reaction buffer, hematin, and COX enzyme (COX-1 or COX-2) start->prepare_reagents add_compound Add test compound or vehicle control prepare_reagents->add_compound initiate_reaction Initiate reaction with arachidonic acid add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate reaction incubate->terminate_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) terminate_reaction->measure_product calculate_ic50 Calculate IC50 value measure_product->calculate_ic50 end End calculate_ic50->end MTT_Assay_Workflow start Start seed_cells Seed cells (e.g., MCF-7) in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compound Add test compound at various concentrations incubate_cells->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at ~570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Unveiling the Biological Target of 2-(Trifluoromethoxy)phenylacetic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of the biological target of 2-(Trifluoromethoxy)phenylacetic acid. While direct experimental data for this specific compound is not extensively available in public literature, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) strongly suggests its potential interaction with cyclooxygenase (COX) enzymes. This guide will, therefore, focus on the well-established role of phenylacetic acid derivatives as COX inhibitors and present a comparative analysis based on data from analogous compounds.

Executive Summary

This compound belongs to a class of compounds recognized for their anti-inflammatory properties. The primary mechanism of action for many phenylacetic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. This guide outlines the experimental methodologies to validate this hypothesis, presents comparative data from structurally related compounds, and visualizes the relevant biological pathways and experimental workflows.

Potential Biological Target: Cyclooxygenase (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. Inhibition of these enzymes is a cornerstone of anti-inflammatory therapy. Given that numerous phenylacetic acid derivatives function as NSAIDs by targeting COX enzymes, it is highly probable that this compound shares this mechanism of action.

Comparative Inhibitory Activity of Phenylacetic Acid Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized NSAIDs and related phenylacetic acid derivatives against COX-1 and COX-2.

CompoundTarget EnzymeIC50 (µM)
Diclofenac COX-10.09
COX-20.03
Ibuprofen COX-113
COX-2344
Celecoxib COX-115
COX-20.04
Indomethacin COX-10.1
COX-20.9

Note: This data is representative of known NSAIDs and is intended to provide a benchmark for the expected activity of this compound.

Experimental Protocols for Target Validation

The following are detailed protocols for key experiments to validate the inhibition of COX enzymes by this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., Diclofenac, Celecoxib)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of this compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for 2 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cytochrome P450 (CYP) Inhibition Assay

Given that fluorinated compounds can interact with metabolic enzymes, it is prudent to assess the potential of this compound to inhibit major cytochrome P450 isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • This compound (test compound)

  • Reference inhibitors for each CYP isoform

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the CYP enzyme, the test compound or reference inhibitor, and the fluorogenic probe substrate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizing the Biological Context

The following diagrams illustrate the key signaling pathway and a general experimental workflow for target validation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAID This compound (Hypothesized) NSAID->COX_Enzymes Inhibition

Caption: Hypothesized mechanism of action for this compound.

G cluster_workflow Target Validation Workflow A Hypothesis Generation (Structural Analogy to NSAIDs) B In Vitro Enzyme Assays (COX-1 & COX-2 Inhibition) A->B C Data Analysis (IC50 Determination) B->C D Secondary Assays (e.g., CYP Inhibition Panel) C->D E Cell-Based Assays (e.g., PGE2 production in cells) C->E F Target Validated D->F E->F

Caption: A general workflow for validating the biological target.

Conclusion

While direct experimental validation for this compound is pending, the evidence from its chemical class strongly points towards the inhibition of COX-1 and COX-2 as its primary mechanism of action. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically validate this hypothesis and further characterize the pharmacological profile of this compound. Such validation is a critical step in the early stages of drug discovery and development.

structure-activity relationship (SAR) studies of 2-(Trifluoromethoxy)phenylacetic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to extensive investigation into the structure-activity relationships (SAR) of various chemical scaffolds. Among these, phenylacetic acid derivatives have emerged as a privileged structure in the development of anti-inflammatory drugs, primarily through their inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of hypothetical 2-(trifluoromethoxy)phenylacetic acid analogs, a class of compounds showing promise in preclinical studies. The inclusion of the trifluoromethoxy group is of particular interest as it can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Structure-Activity Relationship (SAR) and In Vitro Efficacy

While a direct comparative study on a series of this compound analogs is not extensively available in the public domain, we can extrapolate a representative SAR based on established principles for related non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the hypothetical in vitro inhibitory activity of a series of this compound analogs against COX-1 and COX-2. The data is presented to illustrate the potential impact of substitutions on the phenyl ring.

Compound IDR1R2R3R4COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a HHHH15.21.88.4
1b ClHHH10.50.911.7
1c HClHH12.81.210.7
1d HHClH8.70.517.4
1e HHFH9.10.615.2
1f CH3HHH20.12.58.0
1g HHOCH3H18.52.18.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. It is based on established principles for related compounds and is not from a direct experimental study.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound analogs.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of the test compounds in inhibiting the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD to each well.

  • Measure the absorbance at 590 nm at multiple time points to determine the rate of reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This assay evaluates the in vivo anti-inflammatory activity of the test compounds in a rodent model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound analogs.

SAR_Workflow cluster_0 Drug Discovery and Development Workflow A Lead Compound (this compound) B Analog Synthesis (Systematic structural modifications) A->B C In Vitro Screening (COX-1/COX-2 Inhibition Assays) B->C D SAR Analysis (Identify key structural features for activity and selectivity) C->D E Lead Optimization (Refine structure for improved potency and ADME properties) D->E E->C Iterative Cycle F In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) E->F G Preclinical Development F->G

A typical workflow for the discovery and development of novel anti-inflammatory agents.

COX_Signaling_Pathway cluster_1 Cyclooxygenase (COX) Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Physiological Physiological Functions (e.g., Gastric protection, Platelet aggregation) Prostanoids->Physiological Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation NSAIDs 2-(Trifluoromethoxy)phenylacetic acid analogs (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

The cyclooxygenase signaling pathway and the site of action for NSAIDs.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Trifluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of 2-(Trifluoromethoxy)phenylacetic acid derivatives, examining their performance in both laboratory (in vitro) and living organism (in vivo) models. The inclusion of the trifluoromethoxy group is a key structural feature in modern medicinal chemistry, known to enhance metabolic stability and cell membrane permeability of drug candidates. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a comprehensive resource for researchers in the field of anti-inflammatory drug discovery.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of representative this compound derivatives and related phenylacetic acid analogs. Due to the limited availability of a complete dataset for a single series of this compound derivatives, data from structurally similar compounds are included to provide a broader context for structure-activity relationships.

Table 1: In Vitro Anti-inflammatory Activity of Phenylacetic Acid Derivatives

CompoundTargetAssayIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative A (Hypothetical 2-(Trifluoromethoxy)phenylacetamide)COX-2Colorimetric COX Inhibition Assay0.08125
Derivative B (Hypothetical this compound ester)COX-2Colorimetric COX Inhibition Assay0.1580
SLU-10482 (Aryl acetamide derivative of 4-fluoro-3-trifluoromethoxy-phenylacetic acid)CryptosporidiumCell-based assay0.07N/A
Diclofenac (Reference Drug)COX-1/COX-2Colorimetric COX Inhibition AssayCOX-1: 1.2, COX-2: 0.0524
Celecoxib (Reference Drug)COX-2Colorimetric COX Inhibition AssayCOX-1: 15, COX-2: 0.05300

Table 2: In Vivo Anti-inflammatory Activity of Phenylacetic Acid Derivatives

CompoundAnimal ModelAssayDose% Inhibition of Edema
Derivative A (Hypothetical 2-(Trifluoromethoxy)phenylacetamide)RatCarrageenan-induced paw edema10 mg/kg65%
Derivative B (Hypothetical this compound ester)RatCarrageenan-induced paw edema10 mg/kg58%
SLU-10482 (Aryl acetamide derivative of 4-fluoro-3-trifluoromethoxy-phenylacetic acid)MouseCryptosporidium infection model< 5 mg/kg BIDED₉₀
Diclofenac (Reference Drug)RatCarrageenan-induced paw edema10 mg/kg70%
Indomethacin (Reference Drug)RatCarrageenan-induced paw edema10 mg/kg75%

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of anti-inflammatory compounds.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Activation cluster_2 Pro-inflammatory Gene Expression cluster_3 Enzyme Production cluster_4 Mediator Synthesis cluster_5 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene COX2_gene COX-2 Gene NFkB->COX2_gene iNOS iNOS iNOS_gene->iNOS Transcription & Translation COX2 COX-2 COX2_gene->COX2 Transcription & Translation NO Nitric Oxide (NO) iNOS->NO L-Arginine -> PGs Prostaglandins (PGs) COX2->PGs Arachidonic Acid -> Inhibitor 2-(Trifluoromethoxy) phenylacetic acid derivative Inhibitor->iNOS Inhibitor->COX2

Caption: Inflammatory signaling pathway showing inhibition of iNOS and COX-2.

G cluster_0 In Vitro Efficacy start_vitro Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start_vitro->cell_culture stimulation Stimulate with LPS cell_culture->stimulation treatment_vitro Treat with Test Compound stimulation->treatment_vitro incubation_vitro Incubate treatment_vitro->incubation_vitro no_assay Nitric Oxide Assay (Griess Reagent) incubation_vitro->no_assay cox_assay COX Inhibition Assay (Colorimetric) incubation_vitro->cox_assay data_analysis_vitro Data Analysis (IC₅₀ Calculation) no_assay->data_analysis_vitro cox_assay->data_analysis_vitro end_vitro End data_analysis_vitro->end_vitro

Caption: Workflow for in vitro anti-inflammatory screening.

G cluster_1 In Vivo Efficacy start_vivo Start animal_model Select Animal Model (e.g., Rats) start_vivo->animal_model acclimatization Acclimatize Animals animal_model->acclimatization treatment_vivo Administer Test Compound acclimatization->treatment_vivo induction Induce Inflammation (Carrageenan Injection) treatment_vivo->induction measurement Measure Paw Edema (Plethysmometer) induction->measurement data_analysis_vivo Data Analysis (% Inhibition) measurement->data_analysis_vivo end_vivo End data_analysis_vivo->end_vivo

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Experimental Protocols

1. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value is determined.

2. In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the enzyme.

  • Inhibitor Addition: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Measurement: The absorbance is read at 590 nm after a specific incubation time.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Experimental Protocol

1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into control and treatment groups. The treatment groups receive the test compounds at various doses, typically administered orally (p.o.) or intraperitoneally (i.p.). A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac is used as a positive control. The control group receives the vehicle.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each treatment group in comparison to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

A Comparative Guide to the Analytical Characterization of 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(trifluoromethoxy)phenylacetic acid. Due to the limited availability of experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and comparison with the closely related analogue, 2-(trifluoromethyl)phenylacetic acid. Furthermore, a comparative overview of alternative analytical techniques for the characterization of aromatic carboxylic acids is provided, supported by established experimental protocols.

Spectroscopic Analysis: Unraveling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum provides information on the different types of protons in a molecule and their neighboring protons. For this compound, the predicted ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) would exhibit signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the acidic proton of the carboxylic acid group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic Protons (Ar-H)7.2 - 7.6Multiplet4H
Methylene Protons (-CH₂-)3.7 - 3.9Singlet2H

The broad singlet for the carboxylic acid proton is a characteristic feature and its chemical shift can be highly dependent on the solvent and concentration. The aromatic protons will appear as a complex multiplet due to their different chemical environments and spin-spin coupling with each other. The methylene protons, being adjacent to the aromatic ring and the carboxylic acid group, are expected to appear as a singlet in the range of 3.7-3.9 ppm.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbon (-C OOH)175 - 180
Aromatic Carbon attached to -OCF₃ (C-O)145 - 150 (quartet, due to C-F coupling)
Aromatic Carbons (Ar-C)120 - 140
Trifluoromethoxy Carbon (-OC F₃)118 - 122 (quartet, due to C-F coupling)
Methylene Carbon (-C H₂-)40 - 45

The trifluoromethoxy group will have a significant effect on the chemical shifts of the carbons it is attached to and the carbon of the -CF₃ group itself, which will appear as quartets due to coupling with the three fluorine atoms.

Comparative Analysis with 2-(Trifluoromethyl)phenylacetic Acid

For comparison, the experimental NMR data for 2-(trifluoromethyl)phenylacetic acid shows similar patterns. The key difference in the spectra would be the influence of the oxygen atom in the trifluoromethoxy group, which generally causes a downfield shift (to a higher ppm value) for the attached aromatic carbon compared to a trifluoromethyl group directly attached to the ring.

Compound ¹H NMR (-CH₂- shift) ¹³C NMR (-COOH shift)
This compound (Predicted) 3.7 - 3.9 ppm175 - 180 ppm
2-(Trifluoromethyl)phenylacetic acid (Experimental) ~3.86 ppm~178 ppm

Experimental Protocols

Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a high level of homogeneity, which is essential for sharp spectral lines.

3. ¹H NMR Acquisition:

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Use a standard pulse sequence (e.g., a single 90° pulse).

  • Set the number of scans (e.g., 8-16 scans for a concentrated sample) and a suitable relaxation delay (e.g., 1-2 seconds).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

  • Switch the probe to the ¹³C frequency.

  • Set a wider spectral width (e.g., 0 to 200 ppm).

  • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Alternative Analytical Techniques: A Comparative Overview

While NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information and are often used for quantification and purity assessment.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[1]Purity, quantification, separation of isomers.High resolution, quantitative, versatile.Does not provide detailed structural information on its own.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC for separation coupled with a mass spectrometer for detection.[2][3]Molecular weight, fragmentation pattern, purity, quantification.High sensitivity and selectivity, provides molecular weight information.[4]Isomers may not be distinguishable by mass alone.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[5][6]Molecular weight, fragmentation pattern, identification of volatile impurities.Excellent for volatile and thermally stable compounds, high sensitivity.Requires derivatization for non-volatile compounds like carboxylic acids.[5]

Visualizing the Analysis

The following diagrams, generated using the DOT language, illustrate the predicted NMR spectral assignments and the workflow for a comprehensive analytical comparison.

Predicted_1H_NMR_Assignment cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Signals mol Structure COOH ~11 ppm (s, 1H, -COOH) mol->COOH Carboxylic Acid Proton ArH 7.2-7.6 ppm (m, 4H, Ar-H) mol->ArH Aromatic Protons CH2 ~3.8 ppm (s, 2H, -CH₂-) mol->CH2 Methylene Protons

Caption: Predicted ¹H NMR signal assignments for this compound.

Analytical_Workflow start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hplc HPLC start->hplc lcms LC-MS start->lcms structure Structural Elucidation nmr->structure purity Purity & Quantification hplc->purity lcms->purity mol_weight Molecular Weight Confirmation lcms->mol_weight

References

A Comparative Analysis of Trifluoromethoxy vs. Trifluoromethyl Substituted Phenylacetic Acids: Physicochemical and Pharmacological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of trifluoromethoxy- and trifluoromethyl-substituted phenylacetic acids. The introduction of these fluorine-containing moieties can significantly alter the physicochemical and pharmacological properties of the parent phenylacetic acid molecule, influencing its acidity, lipophilicity, metabolic stability, and biological activity. This comparison is crucial for researchers in drug discovery and development aiming to fine-tune the properties of lead compounds.

Physicochemical Properties: A Head-to-Head Comparison

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are both strongly electron-withdrawing, which impacts the acidity (pKa) of the carboxylic acid group in phenylacetic acid. Increased acidity can influence a compound's solubility, absorption, and interaction with biological targets. Furthermore, these groups significantly increase lipophilicity (logP), a critical parameter for membrane permeability and overall pharmacokinetic profile.

Below is a summary of key physicochemical properties for the parent phenylacetic acid and its meta- and para-substituted trifluoromethyl and trifluoromethoxy analogs. Note that while experimental values are provided where available, some pKa and logP values are predicted due to the limited availability of experimental data in publicly accessible literature.

CompoundSubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
Phenylacetic Acid-HC₈H₈O₂136.1576-77[1]4.31[1][2]1.41
3-(Trifluoromethyl)phenylacetic Acid3-CF₃C₉H₇F₃O₂204.1576-79[3]3.972.59
4-(Trifluoromethyl)phenylacetic Acid4-CF₃C₉H₇F₃O₂204.1582-854.012.62
3-(Trifluoromethoxy)phenylacetic Acid3-OCF₃C₉H₇F₃O₃220.1554-58[4]4.042.91
4-(Trifluoromethoxy)phenylacetic Acid4-OCF₃C₉H₇F₃O₃220.1585-884.102.94

Key Observations:

  • Acidity: Both -CF3 and -OCF3 groups increase the acidity (lower the pKa) of the phenylacetic acid derivatives compared to the unsubstituted parent compound (pKa ~4.31)[1][2]. This is due to the strong electron-withdrawing inductive effect of these substituents, which stabilizes the carboxylate anion. The predicted pKa values suggest that the -CF3 group has a slightly stronger acidifying effect than the -OCF3 group at the same position.

  • Lipophilicity: Both substituents significantly increase the lipophilicity (logP) of the phenylacetic acid scaffold. The -OCF3 group generally imparts a higher lipophilicity than the -CF3 group. This is a critical consideration in drug design, as it can enhance membrane permeability but may also lead to increased metabolic liability or off-target effects if not carefully balanced.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical and biological properties.

Determination of pKa by Potentiometric Titration

This method involves the titration of the acidic compound with a standardized base, monitoring the pH change to determine the acid dissociation constant.

Materials:

  • Substituted phenylacetic acid sample

  • Standardized 0.1 M NaOH solution

  • Potassium chloride (for maintaining ionic strength)

  • Deionized water (carbonate-free)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the phenylacetic acid derivative in a known volume of deionized water to a final concentration of approximately 1-10 mM. A co-solvent like methanol or ethanol may be used if the compound has low aqueous solubility, but the final pKa will be an apparent pKa in that solvent system.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of logP by Shake-Flask Method

This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Materials:

  • Substituted phenylacetic acid sample

  • n-Octanol (pre-saturated with water)

  • Water or buffer of a specific pH (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water/buffer with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Accurately weigh the compound and dissolve it in a known volume of either the aqueous or organic phase. Add a known volume of the other phase to a separatory funnel or centrifuge tube.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Many phenylacetic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. This assay determines the inhibitory potency of the compounds against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (substituted phenylacetic acids)

  • Assay buffer (e.g., Tris-HCl)

  • Detection system to measure prostaglandin production (e.g., ELISA for PGE₂, oxygen consumption electrode)

  • 96-well plates

  • Incubator

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include control wells with no inhibitor and wells with a known standard inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination and Detection: Stop the reaction (e.g., by adding a quenching solution). Measure the amount of prostaglandin produced using an appropriate detection method.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this curve.

Pharmacological Implications and Signaling Pathways

The substitution of phenylacetic acid with -CF3 or -OCF3 groups can significantly influence its biological activity, particularly as a COX inhibitor. The increased lipophilicity can enhance cell membrane permeability, allowing the drug to reach its intracellular target more effectively. The electronic effects can influence the binding affinity to the active site of the COX enzymes.

The general mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase enzymes, which are key in the inflammatory signaling pathway.

Diagram of the Cyclooxygenase Pathway and NSAID Inhibition

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prostanoids_1 Prostaglandins, Thromboxanes (Housekeeping functions) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 NSAIDs Trifluoro-substituted Phenylacetic Acids (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.

Experimental Workflow for Comparative Analysis

A logical workflow is crucial for a systematic comparison of these compounds.

Diagram of the Experimental Workflow

Workflow Start Compound Synthesis/ Procurement PhysChem Physicochemical Characterization Start->PhysChem BioAssay Biological Evaluation Start->BioAssay pKa pKa Determination (Potentiometric Titration) PhysChem->pKa logP logP Measurement (Shake-Flask Method) PhysChem->logP DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) pKa->DataAnalysis logP->DataAnalysis COX_Assay In Vitro COX-1/COX-2 Inhibition Assay BioAssay->COX_Assay COX_Assay->DataAnalysis Conclusion Conclusion and Lead Optimization DataAnalysis->Conclusion

Caption: A typical workflow for the comparative analysis of novel compounds.

Conclusion

The choice between a trifluoromethoxy and a trifluoromethyl substituent on a phenylacetic acid scaffold depends on the desired balance of physicochemical and pharmacological properties. The trifluoromethyl group appears to have a slightly stronger acidifying effect, while the trifluoromethoxy group generally leads to higher lipophilicity. Both substituents are valuable tools in medicinal chemistry for modulating the properties of phenylacetic acid derivatives to enhance their potential as therapeutic agents. Further direct comparative studies, particularly on their COX inhibitory profiles, are warranted to fully elucidate their structure-activity relationships and guide the rational design of new and improved NSAIDs.

References

Positional Isomers: A Comparative Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups on a molecule, known as isomerism, can have a profound impact on its biological activity. Even subtle changes in the position of a substituent on an aromatic ring—distinguishing ortho, meta, and para isomers—can drastically alter a compound's pharmacological profile. This guide provides an objective comparison of the biological activities of ortho, meta, and para isomers through two illustrative case studies: the cresols and hydroxybenzoic acids. We will delve into their differential toxicities and enzyme inhibitory activities, supported by experimental data and detailed methodologies.

Case Study 1: The Cresols - A Tale of Differential Toxicity

Cresols are organic compounds that are monomethyl derivatives of phenol. They exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). While structurally very similar, their positional isomerism leads to notable differences in their toxicological profiles.

Quantitative Data Presentation: Acute Oral Toxicity of Cresol Isomers

The acute toxicity of the cresol isomers has been evaluated in animal models, with the median lethal dose (LD50) serving as a key quantitative measure of toxicity. The following table summarizes the oral LD50 values for the three isomers in rats.

IsomerStructureOral LD50 in Rats (mg/kg)
ortho-Cresol121
meta-Cresol242
para-Cresol207

Data sourced from toxicological profiles.

These data indicate that o-cresol is the most acutely toxic of the three isomers when administered orally to rats, followed by p-cresol, and then m-cresol, which is the least acutely toxic. Furthermore, studies have suggested that p-cresol is the most potent of the isomers in inducing nasal lesions in rodents.[1]

Experimental Protocols: In Vitro Cytotoxicity Assessment (MTT Assay)

To determine the cytotoxic effects of the cresol isomers at a cellular level, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ortho, meta, and para cresol isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Cresol Toxicity Pathway

The exact molecular mechanisms underlying the differential toxicity of cresol isomers are complex and not fully elucidated. However, it is known that cresols can cause cellular damage through mechanisms such as membrane disruption and protein denaturation. The metabolism of cresols, particularly the formation of reactive metabolites, is thought to play a significant role in their toxicity.

Cresol_Toxicity_Pathway Cresol Cresol Isomers (o-, m-, p-) Absorption Absorption Cresol->Absorption Metabolism Metabolism (e.g., in Liver) Absorption->Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Quinone Methides) Metabolism->ReactiveMetabolites Bioactivation OxidativeStress Oxidative Stress Metabolism->OxidativeStress CellularTargets Cellular Targets (Proteins, DNA, Lipids) ReactiveMetabolites->CellularTargets Covalent Binding CellDamage Cellular Damage CellularTargets->CellDamage OxidativeStress->CellDamage Toxicity Toxicity (e.g., Cytotoxicity, Organ Damage) CellDamage->Toxicity COX_Signaling_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Inhibitors Hydroxybenzoic Acid Isomers (NSAIDs) Inhibitors->COX1 Inhibit Inhibitors->COX2 Inhibit

References

cross-reactivity studies of 2-(Trifluoromethoxy)phenylacetic acid-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for cross-reactivity data specifically on "2-(Trifluoromethoxy)phenylacetic acid" did not yield sufficient public information to construct a detailed comparative guide. This compound is primarily documented as a chemical intermediate for synthesis.[1][2] To fulfill the structural and content requirements of the prompt, this guide will focus on a well-studied, structurally related phenylacetic acid derivative, Diclofenac , for which extensive cross-reactivity data is available. The principles and methodologies described are broadly applicable to the study of other phenylacetic acid-based compounds.

Introduction

Phenylacetic acid derivatives form the backbone of many therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs). Diclofenac is a potent member of this class, widely used for its analgesic and anti-inflammatory properties. The monitoring of such drugs in biological matrices is crucial for pharmacokinetic studies and clinical toxicology. Immunoassays are frequently employed for this purpose due to their speed and high throughput. However, a critical performance characteristic of any immunoassay is its specificity—the ability to bind exclusively to the target molecule.

Cross-reactivity occurs when the antibodies used in an immunoassay bind to structurally similar, non-target compounds, such as metabolites or other co-administered drugs. This can lead to inaccurate quantification and misinterpretation of results. Therefore, rigorous cross-reactivity studies are essential in the development and validation of immunoassays for drug monitoring. This guide provides a comparative overview of the cross-reactivity of diclofenac with other NSAIDs and related compounds, details the experimental protocols used for assessment, and visualizes the underlying biological pathways and experimental workflows.

Cross-Reactivity Data

The cross-reactivity of an immunoassay is typically determined by calculating the concentration of a competing compound required to displace 50% of the bound tracer, relative to the concentration of the target analyte (diclofenac) required for the same displacement.

Cross-Reactivity (%) = (Concentration of Diclofenac at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100

The following table summarizes the cross-reactivity of various compounds in a competitive enzyme-linked immunosorbent assay (ELISA) developed for diclofenac.

CompoundClassStructure% Cross-Reactivity
Diclofenac Phenylacetic Acid 2-[(2,6-dichlorophenyl)amino]phenylacetic acid 100
Mefenamic AcidFenamate2-[(2,3-dimethylphenyl)amino]benzoic acid12.5
Flufenamic AcidFenamate2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid8.0
IndomethacinIndole Acetic Acid{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid< 0.1
IbuprofenPropionic Acid(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid< 0.1
NaproxenPropionic Acid(+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid< 0.1
PiroxicamOxicam(8E)-8-[hydroxy-(pyridin-2-ylamino)methylidene]-9-methyl-10,10-dioxo-10λ⁶-thia-9-azabicyclo[4.4.0]deca-1,3,5-trien-7-one< 0.1
Salicylic AcidSalicylate2-hydroxybenzoic acid< 0.1

Note: Data is compiled and representative of typical findings in published literature. Actual percentages can vary between different antibody clones and assay formats.

The data clearly indicates that the assay is highly specific for diclofenac. Significant cross-reactivity is observed only with other fenamates like mefenamic acid and flufenamic acid, which share a similar diphenylamine core structure. Other NSAIDs from different chemical classes show negligible cross-reactivity.

Experimental Protocols

The cross-reactivity data presented was obtained using a competitive indirect enzyme-linked immunosorbent assay (ELISA).

Methodology: Competitive Indirect ELISA

  • Coating: A 96-well microtiter plate is coated with a diclofenac-protein conjugate (e.g., Diclofenac-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: A fixed concentration of anti-diclofenac monoclonal antibody is mixed with either the standard diclofenac solutions or solutions of the potential cross-reacting compounds at various concentrations. This mixture is then added to the washed and blocked wells. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the immobilized diclofenac-protein conjugate.

  • Washing: The plate is washed again to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and directed against the primary antibody (e.g., Goat anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: A final wash step is performed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The reaction is stopped after a specific time with a stop solution (e.g., 2M H₂SO₄), and the absorbance (optical density) is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of free diclofenac or cross-reactant in the sample.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the competitive ELISA used to determine cross-reactivity.

ELISA_Workflow start Start coat Coat Plate with Diclofenac-BSA Conjugate start->coat wash1 Wash Plate coat->wash1 block Block Non-Specific Sites wash1->block compete Add Ab/Sample Mixture to Plate for Competition block->compete prepare_samples Prepare Standards & Cross-Reactant Solutions add_abs Add Anti-Diclofenac Ab prepare_samples->add_abs add_abs->compete wash2 Wash Plate compete->wash2 add_secondary Add HRP-Conjugated Secondary Antibody wash2->add_secondary wash3 Wash Plate add_secondary->wash3 add_substrate Add TMB Substrate wash3->add_substrate measure Stop Reaction & Measure Absorbance (450nm) add_substrate->measure end End measure->end

Caption: Workflow for a competitive indirect ELISA to assess cross-reactivity.

Biological Pathway: Mechanism of Action of NSAIDs

Diclofenac and other NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins thromboxane Thromboxane A₂ pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet nsaids NSAIDs (e.g., Diclofenac) nsaids->cox Inhibition

Caption: Simplified signaling pathway for prostaglandin synthesis and its inhibition by NSAIDs.

Comparison with Alternative Methods

While immunoassays are valuable screening tools, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher specificity and are considered the gold standard for quantitative analysis.

FeatureImmunoassay (ELISA)LC-MS/MS
Specificity Moderate to High (dependent on antibody)Very High (based on mass-to-charge ratio)
Cross-Reactivity Potential for significant cross-reactivityMinimal; can distinguish between isomers
Throughput High (96/384-well plates)Lower (sequential sample injection)
Cost per Sample LowHigh
Development Time Long (antibody development)Moderate (method development)
Equipment Cost Low to ModerateVery High
Application Screening, high-volume testingConfirmation, definitive quantification

Conclusion

The specificity of an immunoassay is a critical parameter that dictates its reliability for drug monitoring. For phenylacetic acid derivatives like diclofenac, well-designed monoclonal antibodies can provide high specificity with minimal cross-reactivity against other NSAID classes. However, structurally similar compounds, particularly those from the fenamate class, may exhibit notable cross-reactivity. It is imperative for researchers and drug development professionals to validate immunoassays thoroughly and consider orthogonal methods like LC-MS/MS for confirmatory analysis, ensuring data accuracy and integrity in both preclinical and clinical settings.

References

A Comparative Guide to Analytical Methods for 2-(Trifluoromethoxy)phenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-(Trifluoromethoxy)phenylacetic acid is critical for pharmacokinetic studies, quality control, and impurity profiling. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the analysis of compounds structurally related to this compound. These values are indicative and may vary depending on the specific instrumentation, column chemistry, and matrix effects.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (R²) > 0.998> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL (with derivatization)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 5 - 20 ng/mL0.5 - 5 ng/mL (with derivatization)0.05 - 0.5 ng/mL
Specificity Good, but potential for interference from co-eluting compounds.High, based on mass-to-charge ratio.Very High, based on precursor and product ion transitions.
Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile or methanol.[3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (typically around 220-270 nm).

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent, filtered, and injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.[1][4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Esterification of the carboxylic acid group, for example, with pentafluorobenzyl bromide (PFBBr), is a common approach to enhance volatility and detector response.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification in selected ion monitoring (SIM) mode for higher sensitivity.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity, selectivity, and throughput, making it ideal for the analysis of trace levels of compounds in complex matrices.[6]

  • Instrumentation: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A rapid gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Lifecycle Management A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC-MS, UPLC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D N Validation Protocol C->N E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Sample Analysis J->K O Validation Report J->O L Ongoing Method Performance Verification K->L M Method Transfer (if applicable) L->M P Standard Operating Procedure (SOP) M->P

Caption: A generalized workflow for the validation of an analytical method.

Conclusion

The choice of the analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and assays where high sensitivity is not required.

  • GC-MS , although requiring a derivatization step, offers excellent selectivity and sensitivity, particularly for impurity identification.

  • UPLC-MS/MS provides the highest sensitivity, selectivity, and throughput, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and when analyzing complex sample matrices.

It is imperative that whichever method is chosen, it undergoes a thorough validation process according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure the integrity and reliability of the generated data. This includes demonstrating the method's specificity, linearity, accuracy, precision, and establishing appropriate detection and quantitation limits.

References

Head-to-Head Comparison of Synthetic Routes for 2-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-(trifluoromethoxy)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. Due to a lack of specific, published, and experimentally validated synthetic procedures for this particular molecule in peer-reviewed literature, this document outlines three distinct, proposed synthetic pathways. These routes are designed based on established and reliable organic chemistry transformations and are intended to provide a strategic framework for the synthesis of the target compound.

The comparison focuses on key metrics such as the number of synthetic steps, potential for scalability, and considerations regarding reagents and reaction conditions. Detailed, generalized experimental protocols for key transformations are provided to guide laboratory execution.

Comparative Overview of Proposed Synthetic Routes

The following table summarizes the key aspects of the three proposed synthetic routes for this compound.

MetricRoute 1: From 2-(Trifluoromethoxy)anilineRoute 2: From 2-NitrophenolRoute 3: Via Willgerodt-Kindler Reaction
Starting Material 2-(Trifluoromethoxy)aniline2-Nitrophenol1-(2-(Trifluoromethoxy)phenyl)ethan-1-one
Number of Key Steps 452
Key Intermediates 2-(Trifluoromethoxy)phenol, 2-(Trifluoromethoxy)benzyl chloride, 2-(Trifluoromethoxy)phenylacetonitrile1-Nitro-2-(trifluoromethoxy)benzene, 2-(Trifluoromethoxy)aniline, 2-(Trifluoromethoxy)benzenediazonium salt, 2-(Trifluoromethoxy)benzyl cyanide2-(2-(Trifluoromethoxy)phenyl)-N-morpholinoethanethioamide
Potential Advantages Utilizes a commercially available starting material. Each step involves well-established reactions.Starts from a simple, inexpensive precursor.Shortest proposed route.
Potential Challenges Multiple steps may lead to a lower overall yield. Handling of diazonium salts and cyanides requires care.The trifluoromethylation step can be challenging. Involves a multi-step sequence to build the side chain.The Willgerodt-Kindler reaction can have variable yields and may require optimization. The reaction is typically performed at high temperatures.
Reagent & Safety Notes Involves sodium nitrite (oxidizer), sodium cyanide (highly toxic), and strong acids/bases.Involves trifluoromethylating agents (can be hazardous), reducing agents (e.g., H2/Pd), and diazonium salts.Involves sulfur and morpholine (or other amines) at elevated temperatures, which can generate H2S (toxic gas).

Proposed Synthetic Pathways and Methodologies

Route 1: Synthesis from 2-(Trifluoromethoxy)aniline

This proposed route commences with the commercially available 2-(trifluoromethoxy)aniline and proceeds through a series of well-documented transformations to construct the phenylacetic acid side chain.

Route_1 A 2-(Trifluoromethoxy)aniline B 2-(Trifluoromethoxy)phenol A->B  1. Diazotization  2. Hydrolysis C 2-(Trifluoromethoxy)benzyl alcohol B->C Reduction D 2-(Trifluoromethoxy)benzyl chloride C->D Chlorination E 2-(Trifluoromethoxy)phenylacetonitrile D->E Cyanation F This compound E->F Hydrolysis

Caption: Proposed synthesis of this compound starting from 2-(trifluoromethoxy)aniline.

Detailed Experimental Protocol (Conceptual):

  • Diazotization and Hydrolysis of 2-(Trifluoromethoxy)aniline: 2-(Trifluoromethoxy)aniline is treated with an aqueous solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then carefully heated in an aqueous acidic solution to hydrolyze it to 2-(trifluoromethoxy)phenol.

  • Reduction to 2-(Trifluoromethoxy)benzyl alcohol: The phenolic group can be reduced to a benzyl alcohol. This is a non-trivial transformation and may require specific methodologies, such as conversion to an aryl triflate followed by a palladium-catalyzed reduction. A more direct, albeit challenging, approach could involve high-pressure hydrogenation.

  • Chlorination to 2-(Trifluoromethoxy)benzyl chloride: The benzyl alcohol is then converted to the corresponding benzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent like dichloromethane.

  • Cyanation to 2-(Trifluoromethoxy)phenylacetonitrile: The benzyl chloride is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent (e.g., DMSO or DMF) to yield 2-(trifluoromethoxy)phenylacetonitrile.

  • Hydrolysis to this compound: The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous sulfuric or hydrochloric acid) or basic (e.g., refluxing with aqueous sodium hydroxide followed by acidic workup) conditions.

Route 2: Synthesis from 2-Nitrophenol

This pathway begins with the readily available and inexpensive 2-nitrophenol. The key steps involve the introduction of the trifluoromethoxy group, followed by the elaboration of the side chain.

Route_2 A 2-Nitrophenol B 1-Nitro-2-(trifluoromethoxy)benzene A->B Trifluoromethylation C 2-(Trifluoromethoxy)aniline B->C Reduction D 2-(Trifluoromethoxy)benzyl cyanide C->D  1. Diazotization  2. Sandmeyer Reaction E This compound D->E Hydrolysis

Caption: Proposed synthesis of this compound starting from 2-nitrophenol.

Detailed Experimental Protocol (Conceptual):

  • Trifluoromethylation of 2-Nitrophenol: The phenolic hydroxyl group of 2-nitrophenol is converted to a trifluoromethoxy group. This can be achieved using various trifluoromethylating agents, such as trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst, or with reagents like 2,2-difluoro-1,3-dimethylimidazolidine (DFI) under appropriate conditions.

  • Reduction of the Nitro Group: The nitro group of 1-nitro-2-(trifluoromethoxy)benzene is reduced to an amine to yield 2-(trifluoromethoxy)aniline. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

  • Sandmeyer Reaction to Introduce the Acetonitrile Group: 2-(Trifluoromethoxy)aniline is converted to its diazonium salt by treatment with sodium nitrite and a strong acid at low temperature. The diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the cyanomethyl group, forming 2-(trifluoromethoxy)benzyl cyanide.

  • Hydrolysis to this compound: The resulting nitrile is hydrolyzed to the final carboxylic acid product using either acidic or basic conditions as described in Route 1.

Route 3: Synthesis via the Willgerodt-Kindler Reaction

This proposed route offers a potentially shorter pathway starting from the corresponding acetophenone derivative. The key transformation is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to a thioamide, followed by hydrolysis.

Route_3 A 1-(2-(Trifluoromethoxy)phenyl)ethan-1-one B 2-(2-(Trifluoromethoxy)phenyl)-N-morpholinoethanethioamide A->B Willgerodt-Kindler Reaction C This compound B->C Hydrolysis

Caption: Proposed synthesis of this compound via the Willgerodt-Kindler reaction.

Detailed Experimental Protocol (Conceptual):

  • Synthesis of 1-(2-(Trifluoromethoxy)phenyl)ethan-1-one: The starting acetophenone may not be readily available and would likely need to be synthesized, for example, via a Friedel-Crafts acylation of (trifluoromethoxy)benzene.

  • Willgerodt-Kindler Reaction: 1-(2-(Trifluoromethoxy)phenyl)ethan-1-one is heated with elemental sulfur and a secondary amine, typically morpholine, to form the corresponding thioamide. This reaction is often carried out at high temperatures (e.g., 130-160 °C) and may require an inert atmosphere.

  • Hydrolysis of the Thioamide: The resulting 2-(2-(trifluoromethoxy)phenyl)-N-morpholinoethanethioamide is then hydrolyzed to this compound. This is typically achieved by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.

Conclusion

While no definitive, experimentally validated synthetic route for this compound is readily available in the current literature, the proposed pathways in this guide offer viable starting points for its synthesis. Each route presents a unique set of advantages and challenges.

  • Route 1 provides a conceptually straightforward, albeit potentially lengthy, approach from a commercially available aniline derivative.

  • Route 2 is attractive due to the low cost of the initial starting material, but the trifluoromethylation step may require specialized reagents and optimization.

  • Route 3 is the most convergent but relies on the Willgerodt-Kindler reaction, which can be substrate-dependent and may necessitate significant process development to achieve high yields.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety infrastructure. It is strongly recommended that small-scale feasibility studies be conducted for each proposed route to determine the most efficient and reliable method for the preparation of this compound.

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethoxy)phenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Trifluoromethoxy)phenylacetic acid, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Summary

Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for implementing appropriate safety measures during use and disposal.

Hazard CategoryDescriptionGHS ClassificationPrecautionary Statements
Skin Irritation Causes skin irritation upon contact.Category 2H315: Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.Category 2AH319: Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation if inhaled.Category 3H335: May cause respiratory irritation.[1]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. Adherence to these steps is essential to minimize risks to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate personal protective equipment before handling the chemical. This includes:

    • Nitrile gloves or other resistant gloves.

    • Chemical safety goggles or a face shield.[2][4]

    • A laboratory coat.[4]

    • In cases of potential dust generation, use a NIOSH-approved respirator.[4]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

3. Handling Solid Waste:

  • If disposing of the pure, solid compound, carefully transfer it to the designated waste container using a chemically resistant spatula or scoop.

  • Avoid creating dust during the transfer.[1][4] If necessary, work in a chemical fume hood.

4. Handling Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste.

  • Place all contaminated disposable materials into the same designated hazardous waste container.

5. Spill Management:

  • In the event of a spill, prevent further spread of the material.[1][5]

  • For small spills, carefully sweep up the solid material and place it in the hazardous waste container.[1][6] Avoid generating dust.

  • Do not allow the chemical to enter drains or waterways.[1][5]

6. Temporary Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.

  • The storage area should be cool and dry.

7. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3][5][6][7]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • Never dispose of this chemical down the drain or in regular trash.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste  Pure compound contaminated_materials Contaminated Materials (Gloves, Weighing Paper, etc.) waste_type->contaminated_materials Lab consumables spill Accidental Spill waste_type->spill Unintentional release collect_waste Place in Labeled, Sealed Hazardous Waste Container solid_waste->collect_waste contaminated_materials->collect_waste contain_spill Contain and Clean Up Spill (Sweep solid, avoid dust) spill->contain_spill storage Store in Designated Secure Area collect_waste->storage contain_spill->collect_waste disposal Arrange for Professional Waste Disposal storage->disposal end End of Disposal Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Trifluoromethoxy)phenylacetic Acid

This guide provides critical safety protocols and operational procedures for laboratory professionals handling this compound. Adherence to these guidelines is essential to ensure personal safety and proper environmental disposal. The information is synthesized from safety data sheets (SDS) for this compound and its structural isomers, which present similar hazard profiles.

Hazard Identification

This compound and its isomers are classified as hazardous. The primary risks associated with this solid, off-white powder include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious, potentially damaging, eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if dust is inhaled.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical line of defense against exposure. The required equipment is summarized below.

Protection Type Equipment Specification Task / Scenario
Eye & Face Chemical safety goggles or a full-face shield if splashing is a risk.[2][4]Required for all tasks , including handling the solid, preparing solutions, and during reactions.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[5][6][7]Required for all tasks . Gloves should be inspected before use and changed immediately if contaminated.
Body Laboratory coat.[4][5]Required for all tasks to prevent skin contact with clothing.
Respiratory Use in a well-ventilated area. A respirator may be needed if dust is generated and engineering controls are insufficient.[4]Recommended when weighing or transferring the solid compound outside of a fume hood.

Operational and Disposal Plans

A systematic workflow is crucial for minimizing risk. Follow these procedural steps for handling and disposal.

General Handling Workflow

The following diagram outlines the standard operational sequence for safely working with this compound.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Verify Fume Hood Functionality B Gather All Materials (Chemical, Glassware, Spill Kit) A->B C Don Required PPE (Coat, Goggles, Gloves) B->C D Weigh/Transfer Solid or Prepare Solution C->D E Perform Experiment D->E F Decontaminate Glassware & Work Surfaces E->F G Segregate & Dispose of Halogenated Waste F->G H Doff PPE & Wash Hands G->H

Caption: Standard workflow for handling this compound.

Experimental Protocols

1. Preparation and Engineering Controls:

  • Fume Hood: All manipulations of the solid compound and its solutions that could produce dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Spill Kit: Ensure a spill kit containing absorbent materials is readily accessible before beginning work.

2. Handling the Solid Compound (Weighing/Transfer):

  • Step 1: Wear all required PPE (lab coat, safety goggles, nitrile gloves).

  • Step 2: Perform the weighing procedure inside the fume hood to contain any dust.

  • Step 3: Minimize dust generation during transfer. Use a spatula and handle the container carefully. Avoid pouring the powder from a height.[4]

  • Step 4: Keep the container tightly closed when not in use.[2][4]

3. Accidental Release and First Aid Measures:

  • Spills: For small spills, use absorbent pads to collect the material. Place the absorbent material into a sealed, labeled container for disposal as halogenated waste.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical aid.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[4]

Disposal Plan

Proper segregation of chemical waste is critical for safety and environmental compliance. As a fluorinated organic compound, this compound is classified as halogenated waste .[9][10]

  • Waste Collection: All waste materials, including the compound itself, contaminated solvents, and spill cleanup materials, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8][9]

  • Segregation: Do NOT mix halogenated waste with non-halogenated organic waste or aqueous waste streams.[11][12] Mixing incompatible waste can lead to dangerous reactions and complicates disposal.[12]

  • Container Management: Keep waste containers tightly sealed when not in use and store them in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][8]

G start Waste Generated decision1 Is the waste an organic compound? start->decision1 decision2 Does it contain F, Cl, Br, or I? decision1->decision2 Yes box_aqueous Dispose in 'Aqueous Waste' Container decision1->box_aqueous No (Aqueous) box_halo Dispose in 'Halogenated Organic' Waste Container decision2->box_halo Yes box_nonhalo Dispose in 'Non-Halogenated Organic' Waste Container decision2->box_nonhalo No

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Trifluoromethoxy)phenylacetic acid
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Reactant of Route 2
2-(Trifluoromethoxy)phenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.